Cyanidin 3-sambubioside
Description
Contextualization within Anthocyanin Research
Within the broader field of anthocyanin research, Cyanidin (B77932) 3-sambubioside is recognized as a prominent and often major pigment in several plant species. nih.govnih.gov Anthocyanin studies frequently focus on the structure-function relationship, stability, and distribution of these pigments. Cyanidin 3-sambubioside, alongside its close relative Cyanidin 3-glucoside, is a benchmark compound in comparative analyses. nih.govnih.gov Research has shown that the type of sugar moiety attached to the cyanidin aglycone influences the pigment's properties, including its color hue and stability under various conditions like pH and temperature. acs.orgcirad.fr
Investigations into the antioxidant capacity of anthocyanins often include this compound, highlighting its potent free-radical scavenging activity. medchemexpress.comacs.org It is a key component in studies of elderberries (Sambucus nigra), where it is one of the most abundant anthocyanins. nih.gov Its presence is also significant in roselle (Hibiscus sabdariffa), black raspberries (Rubus occidentalis), and certain cultivars of red currant (Ribes spp.). researchgate.netscielo.org.mxscielo.br The degradation kinetics of this compound, compared to other anthocyanins like Delphinidin (B77816) 3-sambubioside, have been studied to understand and improve the shelf-life of food products derived from these plants. cirad.fr Furthermore, research explores the chemical modification of this compound, such as acylation, to enhance its stability and lipophilicity for potential applications in the food industry. mdpi.com
Significance as a Naturally Occurring Glycoside in Plant Metabolomics
In plant metabolomics, this compound serves as an important biomarker and a key metabolite in the flavonoid biosynthesis pathway. hmdb.cahmdb.ca The study of metabolomes—the complete set of small-molecule chemicals found within a biological sample—often reveals the intricate biochemical processes occurring in plants. The presence and concentration of this compound are directly linked to the expression of specific genes involved in the anthocyanin synthesis pathway. nih.gov
The biosynthesis of anthocyanins is a complex process that begins with the shikimate pathway producing aromatic amino acids. wikipedia.org Subsequent steps, catalyzed by enzymes such as chalcone (B49325) synthase (CHS) and dihydroflavonol 4-reductase (DFR), lead to the formation of the cyanidin aglycone. nih.govwikipedia.org The final steps involve glycosylation, where sugar molecules are attached. The formation of this compound specifically requires the action of glycosyltransferases that attach sambubiose to the 3-position of the cyanidin core. nih.gov
Metabolomic studies combined with transcriptomics have elucidated how environmental factors like light and temperature can regulate the accumulation of this compound, affecting leaf and flower color in plants such as Acer truncatum and Camellia sinensis. nih.govmdpi.com Its identification in the testae of black peanuts has opened new avenues for understanding pigmentation in legumes. acs.org The detection of this glycoside and its derivatives, such as this compound 5-glucoside, in various fruits and vegetables is also significant for food authentication and for understanding the nutritional composition of plant-based foods. foodb.canih.gov
Table 2: Selected Plant Sources of this compound
| Plant Species | Common Name | Family | Noteworthy Findings | Source(s) |
|---|---|---|---|---|
| Sambucus nigra | Elderberry | Adoxaceae | A major anthocyanin, often quantified alongside cyanidin-3-O-glucoside. | nih.gov |
| Hibiscus sabdariffa | Roselle | Malvaceae | One of two primary anthocyanins, along with delphinidin-3-O-sambubioside, in extracts. | cirad.frscielo.org.mxnih.gov |
| Rubus occidentalis | Black Raspberry | Rosaceae | Identified as one of five notable anthocyanins contributing to the fruit's antioxidant profile. | researchgate.net |
| Ribes rubrum | Red Currant | Grossulariaceae | Detected as a key cyanidin glycoside in certain cultivars. | scielo.br |
| Arachis hypogaea | Peanut | Fabaceae | Identified for the first time in the testae (seed coats) of black peanuts. | acs.org |
| Acer truncatum | Shantung Maple | Sapindaceae | Accumulation linked to red leaf coloration in autumn. | nih.gov |
Compound Index
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2-butanone |
| 4-vinylphenol |
| Acetone |
| Alpha-Ketoglutaric acid |
| Antirrhinin (cyanidin-3-rutinoside) |
| Aureusidin |
| Butylated hydroxytoluene (BHT) |
| Caffeic acid |
| Chalcone |
| Chorismate |
| Chrysanthemin (cyanidin-3-O-glucoside) |
| Cinnamate (B1238496) |
| Coenzyme A (CoA) |
| Cyanidin |
| Cyanidin 3-(2-O-xylosylglucoside) chloride |
| Cyanidin 3-arabinoside |
| Cyanidin 3-O-(2''-O-xylosyl)-rutinoside |
| Cyanidin 3-O-galactoside |
| Cyanidin 3-O-glucoside |
| Cyanidin 3-O-rutinoside |
| Cyanidin 3-O-sambubioside |
| Cyanidin 3-O-sambubioside 5-glucoside |
| This compound chloride |
| Cyanidin 3-xylosylrutinoside |
| Cyanidin-3,4′-di-O-β-glucopyranoside |
| Cyanidin-3,5-O-diglucoside (Cyanin) |
| Cyanidin-3-(6″-caffeylsophoroside)-5-glucoside |
| Cyanidin-3-O-(6''-O-coumaroyl) rutinoside |
| Cyanidin-3-O-(6''-O-feruloyl) rutinoside |
| Cyanidin-3-O-coumaroyl sambubioside-5-glucoside |
| Cyanidin-3-O-sophoroside |
| Cyanidin-4′-O-β-glucoside |
| Delphinidin |
| Delphinidin 3,7-di-O-β-D-glucoside |
| Delphinidin 3-O-sambubioside |
| Delphinidin-3-O-sambubioside-5-O-glucoside |
| Dihydrokaempferol |
| Epicatechin (EC) |
| Epicatechin-3-gallate (ECG) |
| Epigallocatechin (EGC) |
| Epigallocatechin-3-gallate (EGCG) |
| Erythrose 4-phosphate |
| Gallic acid |
| Glucose |
| Hydrochloric Acid |
| Ideain (cyanidin 3-O-galactoside) |
| Kaempferol (B1673270) |
| L-phenylalanine |
| Lauric acid |
| Leucopelargonidin |
| Malonyl CoA |
| Malvidin |
| Malvidin-3-O-glucoside |
| Naringenin (B18129) |
| Naringenin-chalcone |
| Nitric oxide |
| p-coumaric acid |
| Pelargonidin |
| Pelargonidin 3-O-3″,6″-O-dimalonylglucoside |
| Pelargonidin 3-O-glucoside |
| Pelargonidin 3-O-rutinoside |
| Pelargonidin 3-sambubioside-5-glucoside |
| Peonidin |
| Peonidin-3-O-sambubioside |
| Petunidin |
| Phosphoenolpyruvic acid (PEP) |
| Prephenate |
| Protocatechuic acid |
| Pyridoxal phosphate (B84403) (PLP) |
| Quercetin (B1663063) |
| Sambubiose |
| Shikimic acid |
| Sinapic acid |
| Stearoyl chloride |
Properties
IUPAC Name |
2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHXEGJOYVNGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31073-32-2 | |
| Record name | (2S,3R,4S,5R)-2-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Metabolic Pathways
De Novo Biosynthetic Routes
The de novo synthesis of Cyanidin (B77932) 3-sambubioside involves the convergence of two major biosynthetic pathways: the shikimate pathway, which provides the B-ring and the C3 of the C-ring, and the polyketide synthesis pathway, which contributes the A-ring of the flavonoid backbone.
The biosynthesis of the cyanidin backbone begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. wikipedia.organnualreviews.org This pathway utilizes phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate as initial substrates to produce chorismate. wikipedia.orgoup.com Chorismate is a critical branch-point intermediate that serves as a precursor for the synthesis of phenylalanine, tyrosine, and tryptophan. annualreviews.org
For the synthesis of cyanidin, the pathway proceeds towards the formation of L-phenylalanine. wikipedia.org Phenylalanine is then converted to cinnamate (B1238496) by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org This cinnamate is subsequently hydroxylated to form p-coumaric acid, which is then activated to its CoA-ester, p-coumaroyl-CoA, a key substrate for the next stage of flavonoid biosynthesis. researchgate.net
Key Enzymes and Intermediates in the Shikimate Pathway Leading to p-Coumaroyl-CoA
| Enzyme | Precursor | Product |
|---|---|---|
| 3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) | Phosphoenolpyruvate + Erythrose 4-phosphate | 3-Deoxy-D-arabino-heptulosonate-7-phosphate |
| Chorismate synthase (CS) | 5-Enolpyruvylshikimate 3-phosphate | Chorismate |
| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | Cinnamate |
| Cinnamate-4-hydroxylase (C4H) | Cinnamate | p-Coumaric acid |
The formation of the characteristic C6-C3-C6 flavonoid skeleton is catalyzed by a type III polyketide synthase (PKS) known as chalcone (B49325) synthase (CHS). nih.govfrontiersin.org This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA (from the shikimate pathway) with three molecules of malonyl-CoA. frontiersin.orgfrontiersin.org This reaction forms a linear tetraketide intermediate, which then undergoes an intramolecular Claisen condensation and cyclization to produce naringenin (B18129) chalcone. frontiersin.org
Naringenin chalcone is subsequently isomerized to naringenin by the enzyme chalcone isomerase (CHI). researchgate.net Naringenin serves as a central precursor for a wide variety of flavonoids, including the anthocyanidins. A series of hydroxylation and reduction steps, catalyzed by enzymes such as flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR), convert naringenin into leucocyanidin (B1674801). wikipedia.org Finally, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucocyanidin to form the unstable cyanidin aglycone. wikipedia.orgnih.govresearchgate.net
Enzymatic Steps from p-Coumaroyl-CoA to Cyanidin
| Enzyme | Substrate(s) | Product |
|---|---|---|
| Chalcone synthase (CHS) | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone |
| Chalcone isomerase (CHI) | Naringenin chalcone | Naringenin |
| Flavanone 3-hydroxylase (F3H) | Naringenin | Dihydrokaempferol |
| Flavonoid 3'-hydroxylase (F3'H) | Dihydrokaempferol | Dihydroquercetin |
| Dihydroflavonol 4-reductase (DFR) | Dihydroquercetin | Leucocyanidin |
The stability and diversity of anthocyanins are greatly influenced by glycosylation, which is the attachment of sugar moieties to the aglycone. The biosynthesis of Cyanidin 3-sambubioside involves a specific sequence of glycosylation events.
The first crucial glycosylation step is the transfer of a glucose molecule from UDP-D-glucose to the 3-hydroxyl group of the cyanidin aglycone. wikipedia.org This reaction is catalyzed by the enzyme anthocyanidin 3-O-glucosyltransferase (3GT), also known as UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). nih.govwikipedia.org The product of this reaction is cyanidin 3-O-glucoside (chrysanthemin), which is a common and stable anthocyanin. nih.gov This initial glucosylation is a prerequisite for subsequent modifications. researchgate.netnih.gov The enzyme can glucosylate various anthocyanidins, including cyanidin, delphinidin (B77816), peonidin, pelargonidin, and malvidin. uniprot.org
Following the formation of cyanidin 3-O-glucoside, the next step in the pathway to this compound is the addition of a xylose molecule. This reaction is catalyzed by anthocyanidin 3-O-glucoside 2''-O-xylosyltransferase. nih.govnih.gov This enzyme specifically transfers a xylose moiety from UDP-xylose to the 2''-hydroxyl group of the glucose attached at the 3-position of the cyanidin core. nih.govresearchgate.net The resulting compound is cyanidin 3-O-(2''-O-xylosyl)glucoside, also known as this compound. nih.govresearchgate.net Studies in Arabidopsis thaliana have identified UGT79B1 as the enzyme responsible for this specific xylosylation. nih.govnih.gov
Further modification of this compound can occur through additional glycosylation. One such modification is the attachment of a glucose molecule to the 5-hydroxyl group of the A-ring, a reaction catalyzed by anthocyanidin 3-O-sambubioside 5-O-glucosyltransferase. expasy.org This enzyme was isolated from Matthiola incana (stock) and catalyzes the transfer of glucose from UDP-alpha-D-glucose to an anthocyanidin 3-O-beta-D-sambubioside, forming an anthocyanidin 5-O-beta-D-glucoside 3-O-beta-D-sambubioside. nih.govexpasy.org The enzyme exhibits no activity with anthocyanidin 3-O-glucosides, indicating its specificity for the sambubioside structure. expasy.org The product of this reaction with this compound is this compound-5-glucoside. foodb.ca
Table of Compound Names
| Compound Name |
|---|
| 3-Deoxy-D-arabino-heptulosonate-7-phosphate |
| 4-Coumarate:CoA ligase |
| 5-Enolpyruvylshikimate 3-phosphate |
| Anthocyanidin 3-O-glucoside 2''-O-xylosyltransferase |
| Anthocyanidin 3-O-glucosyltransferase |
| Anthocyanidin 3-O-sambubioside 5-O-glucosyltransferase |
| Anthocyanidin synthase |
| Chalcone isomerase |
| Chalcone synthase |
| Chorismate |
| Chorismate synthase |
| Chrysanthemin |
| Cinnamate |
| Cinnamate-4-hydroxylase |
| Cyanidin |
| Cyanidin 3-O-(2''-O-xylosyl)glucoside |
| Cyanidin 3-O-glucoside |
| This compound |
| This compound-5-glucoside |
| Delphinidin |
| Dihydroflavonol 4-reductase |
| Dihydrokaempferol |
| Dihydroquercetin |
| Erythrose 4-phosphate |
| Flavanone 3-hydroxylase |
| Flavonoid 3'-hydroxylase |
| L-phenylalanine |
| Leucocyanidin |
| Malonyl-CoA |
| Malvidin |
| Naringenin |
| Naringenin chalcone |
| p-Coumaric acid |
| p-Coumaroyl-CoA |
| Pelargonidin |
| Peonidin |
| Phenylalanine ammonia-lyase |
| Phosphoenolpyruvate |
| Tyrosine |
| Tryptophan |
| UDP-D-glucose |
| UDP-xylose |
Key Enzymatic Glycosylation Steps
Anthocyanidin 3-O-Glucoside 2''-O-Xylosyltransferase Activity
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound is a highly regulated process governed by a network of structural genes and transcription factors (TFs). This pathway is an extension of the general flavonoid synthesis route, which begins with the amino acid L-phenylalanine. wikipedia.org A series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI), work sequentially to produce the flavanone precursor, naringenin. wikipedia.orgmdpi.comresearchgate.net
From naringenin, the pathway branches towards different flavonoid classes. For cyanidin-based anthocyanins, flavanone 3-hydroxylase (F3H) and flavonoid 3′-hydroxylase (F3'H) are crucial for producing the specific dihydroflavonol precursor, dihydroquercetin. mdpi.commdpi.com Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin to leucocyanidin, which is subsequently converted to the unstable cyanidin aglycone by anthocyanidin synthase (ANS). wikipedia.orgmdpi.comresearchgate.net
The final steps involve glycosylation, which stabilizes the molecule and increases its solubility. The formation of this compound specifically requires a two-step glycosylation. First, a UDP-glucose: flavonoid 3-O-glucosyltransferase (UF3GT) attaches a glucose molecule to the C3 position of cyanidin, forming cyanidin 3-O-glucoside. researchgate.netnih.gov Following this, an anthocyanidin 3-O-glucoside 2''-O-xylosyltransferase specifically uses UDP-D-xylose to add a xylose moiety to the glucose, forming the sambubioside structure. nih.gov
The expression of these structural genes is tightly controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. researchgate.netnih.govslu.senih.gov These proteins often form a regulatory complex (known as the MBW complex) that binds to the promoters of the structural genes, activating their transcription. slu.seresearchgate.net Studies in various plants, including Lycoris, Nitraria sibirica, and Acer pseudosieboldianum, have identified specific MYB and bHLH transcription factors that are significantly correlated with the accumulation of this compound. nih.govnih.govnih.gov Other TF families, such as AP2/ERF, WRKY, and NAC, have also been implicated in regulating the anthocyanin pathway. mdpi.comresearchgate.netnih.gov
Table 1: Key Genes and Transcription Factors in this compound Biosynthesis
| Component Type | Name | Function | Reference |
|---|---|---|---|
| Structural Gene | Phenylalanine ammonia-lyase (PAL) | Catalyzes the first step in the phenylpropanoid pathway. | wikipedia.orgmdpi.com |
| Structural Gene | Chalcone synthase (CHS) | Key enzyme for the formation of naringenin chalcone. | wikipedia.orgmdpi.comresearchgate.net |
| Structural Gene | Flavonoid 3′-hydroxylase (F3'H) | Introduces a hydroxyl group at the 3' position of the B-ring, directing synthesis towards cyanidin. | mdpi.commdpi.com |
| Structural Gene | Dihydroflavonol 4-reductase (DFR) | Reduces dihydroflavonols to leucoanthocyanidins. | wikipedia.orgmdpi.comresearchgate.net |
| Structural Gene | Anthocyanidin synthase (ANS) | Catalyzes the conversion of leucoanthocyanidins to anthocyanidins. | wikipedia.orgmdpi.comresearchgate.net |
| Structural Gene | Anthocyanidin 3-O-glucoside 2''-O-xylosyltransferase | Attaches xylose to the 3-O-glucoside of cyanidin to form the sambubioside moiety. | nih.gov |
| Transcription Factor | R2R3-MYB | Acts as a primary regulator, often activating structural gene expression. | nih.govnih.govresearchgate.net |
| Transcription Factor | basic helix-loop-helix (bHLH) | Forms a complex with MYB and WD40 proteins to regulate gene expression. | mdpi.comresearchgate.netnih.gov |
| Transcription Factor | WD40 | Serves as a scaffold protein in the MYB-bHLH-WD40 regulatory complex. | slu.seresearchgate.net |
Metabolic Engineering for Production in Heterologous Systems
The industrial supply of specific anthocyanins like this compound relies on extraction from plant sources, which can be inefficient and unsustainable. sci-hub.se Metabolic engineering of microorganisms offers a promising alternative for robust and controlled production.
Escherichia coli is a widely used host for metabolic engineering due to its well-understood genetics and rapid growth. nih.gov Researchers have successfully engineered E. coli to produce cyanidin-based glycosides by introducing the necessary plant-derived genes. acs.org A common strategy involves expressing an anthocyanidin synthase (ANS) to convert a supplemented precursor, like (+)-catechin, into cyanidin. nih.govacs.org Subsequently, specific glycosyltransferases are co-expressed to attach sugar moieties. For example, the production of cyanidin 3-O-galactoside was achieved by introducing ANS and a UDP-galactose:cyanidin galactosyltransferase into E. coli. nih.gov To improve yields, further engineering efforts focus on enhancing the intracellular pool of required sugar donors, such as UDP-galactose or UDP-glucose, by overexpressing or knocking out specific genes in the host's native sugar metabolism pathways. nih.govresearchgate.net
Lactococcus lactis, a "generally regarded as safe" (GRAS) bacterium, is another attractive host for producing food-grade compounds. researchgate.netnih.gov Engineered L. lactis strains expressing ANS and a UDP-glucose: flavonoid 3-O-glucosyltransferase (3GT) have been shown to produce cyanidin and its glucosides from precursors found in green tea, such as (+)-catechin. researchgate.netnih.gov These studies demonstrate the potential of using food-grade microbes to convert inexpensive, readily available substrates into valuable anthocyanins. researchgate.net
Table 2: Examples of Engineered Microbial Systems for Cyanidin Glycoside Production
| Microbial Host | Target Product | Key Engineering Strategies | Reference |
|---|---|---|---|
| Escherichia coli | Cyanidin 3-O-galactoside | Expression of anthocyanidin synthase (ANS) and UDP-galactose:cyanidin galactosyltransferase; enhancement of UDP-galactose supply. | nih.gov |
| Escherichia coli | Cyanidin 3-O-glucoside | Co-expression of ANS and flavonoid 3-O-glucosyltransferase (F3GT); optimization of culture conditions. | mdpi.com |
| Lactococcus lactis | Cyanidin, Delphinidin | Expression of ANS using green tea catechins as substrate. | researchgate.netnih.gov |
| Escherichia coli | Flavonoid-O-glucuronides | Expression of specific UDP-dependent glycosyltransferases (UGTs); engineering of UDP-glucuronic acid biosynthesis pathway. | researchgate.net |
A key strategy to enhance the productivity of engineered microbial systems is precursor feeding. phcogrev.com This approach involves supplying an intermediate compound of the desired biosynthetic pathway to the culture medium, thereby bypassing early, often rate-limiting, steps and channeling metabolic flux directly towards the final product. phcogrev.com
In the context of this compound, the biosynthesis begins with L-phenylalanine and involves numerous enzymatic steps. wikipedia.orgcabidigitallibrary.org By providing a downstream precursor, the metabolic burden on the host cell is significantly reduced. For the production of cyanidin glycosides in E. coli and L. lactis, (+)-catechin is commonly used as a fed precursor. acs.orgresearchgate.netresearchgate.net The microbial host is engineered with only the final enzymes of the pathway, such as ANS and the relevant glycosyltransferases, to convert the externally supplied catechin (B1668976) into the desired anthocyanin. This biotransformation approach has proven effective for producing compounds like cyanidin 3-O-glucoside. acs.org The choice of precursor is critical and depends on its availability, cost, and transport efficiency into the microbial cell.
Stable isotope-labeled compounds are invaluable tools for pharmacokinetic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of molecules in biological systems. Deuterated analogs of anthocyanins, such as deuterated cyanidin 3-O-glucoside, have been synthesized using recombinant E. coli. acs.orgnih.gov
The methodology involves culturing an engineered E. coli strain, capable of producing cyanidin 3-O-glucoside, in a medium where standard water (H₂O) is replaced with deuterium (B1214612) oxide (D₂O) and the primary carbon source is a deuterated compound, such as deuterated glycerol (B35011) (D8-glycerol). sci-hub.seacs.orgnih.gov In this environment, the bacterium's metabolic machinery incorporates deuterium atoms into its endogenously produced molecules. Specifically, the engineered pathway utilizes the deuterated carbon source to synthesize deuterated UDP-glucose. acs.orgnih.gov When a non-deuterated precursor like (+)-catechin is fed to the culture, the recombinantly expressed ANS and 3GT enzymes catalyze its conversion to cyanidin and subsequent glycosylation with the deuterated UDP-glucose, yielding deuterated cyanidin 3-O-glucoside. researchgate.netnih.gov This chemo-enzymatic approach provides a cost-effective and efficient method for producing stable, labeled anthocyanins for advanced biomedical research. acs.orgnih.gov
Extraction, Isolation, and Purification Methodologies
Sample Preparation and Pre-treatment Protocols for Cyanidin (B77932) 3-Sambubioside
Proper sample preparation is a crucial first step to ensure the stability and accessibility of cyanidin 3-sambubioside for extraction. Common pre-treatment protocols aim to disrupt the plant cell structure, increase solvent permeability, and prevent degradation of the target compound.
A primary consideration in sample preparation is the physical state of the material. Fresh plant materials are often subjected to immediate processing to minimize enzymatic degradation. mdpi.com For instance, fresh purple sweet potatoes are peeled and shredded before extraction. mdpi.com Alternatively, samples can be dried to reduce moisture content and facilitate grinding into a fine powder, thereby increasing the surface area for solvent interaction. mdpi.comanalis.com.my Methods like oven drying at 60°C or freeze-drying (lyophilization) are commonly employed. mdpi.comencyclopedia.pub
Mechanical pre-treatments such as grinding and homogenization are conventional methods to reduce particle size and improve solvent penetration. encyclopedia.pub However, these methods can also expose anthocyanins to oxidative enzymes, potentially leading to degradation. encyclopedia.pub
To counteract enzymatic browning and degradation, thermal pre-treatments are often utilized. Steaming, for example, has been shown to be effective. In the case of purple sweet potatoes, steaming unpeeled whole tubers before drying was found to minimize browning and yield higher quality extracts. mdpi.com Other thermal methods include blanching and microwave heating, which can damage cell membranes and improve extraction efficiency. researchgate.netmdpi.com However, high temperatures can also cause thermal degradation of anthocyanins, necessitating careful control of the process. encyclopedia.pubmdpi.com
Chemical pre-treatments are also employed to enhance extraction. Acidification of the sample or extraction solvent is a common practice as anthocyanins are more stable in acidic environments. encyclopedia.pubsemanticscholar.org This not only helps in preserving the integrity of this compound but also inactivates degradative enzymes. encyclopedia.pub
For more advanced pre-treatment, techniques like pulsed electric field (PEF) have gained attention. PEF uses moderate electric fields to create pores in cell membranes, a process known as electroporation, which significantly improves mass transfer without the need for high temperatures. unl.pt This method has been shown to increase extraction yields and enhance the stability of anthocyanins. unl.pt
Enzymatic-assisted extraction is another targeted approach. Since anthocyanins are located within the cell vacuole, enzymes that can break down the cell wall and membrane, such as pectinases, can facilitate their release. unl.pt
Finally, after initial extraction, purification steps are often necessary. Solid-phase extraction (SPE) is a widely used technique to selectively isolate anthocyanins from other compounds in the crude extract. nih.govwhiterose.ac.uk This method utilizes a solid sorbent to which anthocyanins bind and can then be eluted with a suitable solvent, effectively removing interfering substances like sugars. whiterose.ac.uk
Advanced Extraction Techniques
To improve efficiency, yield, and selectivity, while often reducing solvent consumption and extraction time, various advanced extraction techniques have been applied to the isolation of this compound and other anthocyanins.
Solvent-Assisted Extraction Methodologies (e.g., Acidified Methanol (B129727), Water)
Conventional solid-liquid extraction (SLE) remains a fundamental technique for obtaining this compound. semanticscholar.org The choice of solvent is a critical parameter influencing the extraction yield. encyclopedia.pub
Acidified polar solvents are most commonly used. Methanol and ethanol (B145695) are effective due to their ability to dissolve anthocyanins. creative-proteomics.com The addition of a small amount of acid, such as formic acid or hydrochloric acid, helps to maintain a low pH, which is crucial for the stability of the flavylium (B80283) cation form of anthocyanins, the most colorful and stable form. semanticscholar.orgnih.gov For example, a mixture of 70% aqueous methanol acidified with 5% formic acid has been used for the extraction of anthocyanins from elderberries. nih.gov Similarly, acidified ethanol has been shown to be efficient for extracting anthocyanins from Hibiscus sabdariffa. semanticscholar.org The water content in the alcohol is important, as 100% ethanol is less effective than aqueous solutions because a certain amount of water is necessary to extract hydrophilic anthocyanins. semanticscholar.org
Water can also be used as a solvent, particularly when acidified. analis.com.mysemanticscholar.org For instance, water acidified with 1% citric acid was found to be an optimal solvent for extracting anthocyanins from purple sweet potatoes. mdpi.com Acidified water extraction via sonication has also been successfully applied to roselle calyces. analis.com.my
The table below summarizes the findings of different solvent systems used for the extraction of this compound and related anthocyanins.
| Plant Source | Solvent System | Key Findings |
| Elderberry (Sambucus nigra L.) | 70% (v/v) aqueous methanol with 5% (v/v) formic acid | Effective for extracting four major anthocyanins, including cyanidin-3-sambubioside. nih.gov |
| Hibiscus sabdariffa | Ethanol acidified with 1% HCl | Resulted in higher anthocyanin content compared to 50% aqueous ethanol or pure water. semanticscholar.org |
| Hibiscus sabdariffa | 80% ethanol with 2% lactic acid | Yielded the highest amount of anthocyanins with high antioxidant activity. semanticscholar.org |
| Purple Sweet Potato | 1% citric acid in deionized water | Identified as the optimal solvent for minimizing browning and maximizing anthocyanin yield. mdpi.com |
| Roselle (Hibiscus sabdariffa) | Water (sonication at 50°C) | Successfully extracted delphinidin-3-O-sambubioside and cyanidin-3-O-sambubioside. analis.com.my |
Ultrasound-Assisted Extraction
Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, enhancing solvent penetration and mass transfer. This technique generally leads to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.
For instance, in the extraction of anthocyanins from grapes, ultrasonication at 60 kHz for 25 minutes was a key step in the protocol. encyclopedia.pub Similarly, the extraction of phenolics from roselle calyces was performed with water via sonication at 50°C for 30 minutes. analis.com.my The combination of ultrasound with an appropriate solvent system, such as acidified aqueous methanol, has been successfully used for extracting anthocyanins from elderberries, where samples were sonicated three times for 15 minutes. nih.gov
The efficiency of UAE is influenced by several factors including the frequency and power of the ultrasound, extraction time, temperature, and the solvent-to-solid ratio.
Microwave-Assisted Extraction
Microwave-assisted extraction (MAE) employs microwave energy to heat the solvent and the sample matrix. The direct and rapid heating of the intracellular water leads to a buildup of pressure that ruptures the cell walls, facilitating the release of target compounds into the solvent. MAE offers advantages such as reduced extraction time, lower solvent consumption, and potentially higher extraction rates.
A study on saffron flowers demonstrated that a microwave pretreatment before conventional solid-liquid extraction could reduce the extraction time by up to 12 times and improve the quality of the final product. mdpi.com The operational variables studied were pretreatment temperature (60–120 °C) and the solid-to-liquid ratio (0.30–0.50 g/mL). mdpi.com It was found that temperatures up to 100°C accelerated the initial extraction rate, but at 120°C, thermal degradation of anthocyanins was observed. mdpi.com The optimal condition was determined to be a pretreatment temperature of 65°C with a solvent ratio of 0.30 g/mL to maximize both efficiency and product quality. mdpi.com
The table below presents data from the microwave pretreatment study on saffron flowers.
| Pretreatment Temperature (°C) | Solid:Liquid Ratio (g/mL) | Absorbed Energy Density (kJ/mL) | Effect on Anthocyanin Content |
| 60 | 0.30 | 0.23 | High anthocyanin richness, intense violet extract. mdpi.com |
| 80-100 | 0.30-0.50 | 0.39-0.58 | Similar blue hue to conventional extraction, but lower red component. mdpi.com |
| 120 | N/A | N/A | A 17% decrease in anthocyanin richness was observed, indicating thermal degradation. mdpi.com |
Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE)
Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), uses conventional solvents at elevated temperatures and pressures. These conditions keep the solvent in its liquid state above its boiling point, which decreases its viscosity and surface tension while increasing its solvation power, leading to more efficient and faster extractions. For anthocyanin extraction from cranberries, optimal conditions were found to be 70% ethanol at 120°C and 50 bar. encyclopedia.pub
Supercritical fluid extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids have properties of both liquids and gases, allowing them to diffuse easily into the sample matrix like a gas and dissolve compounds like a liquid. While pure CO2 is nonpolar and not ideal for extracting polar anthocyanins, its polarity can be modified by adding a co-solvent, such as ethanol. A study comparing conventional SLE with SFE for grape pomace found that similar results could be obtained when using SFE with ethanol as a co-solvent at 15 or 30 MPa and 40°C. unl.pt
Deep Eutectic Solvent (DES) Based Extraction Techniques
Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to conventional organic solvents. DES are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) which, at a particular molar ratio, have a significantly lower melting point than the individual components. They are often biodegradable, have low toxicity, and their properties can be tailored by changing the components.
The application of DES for the extraction of anthocyanins is a growing area of research. Their ability to form hydrogen bonds with phenolic compounds makes them particularly effective for extracting anthocyanins like this compound. The selection of the HBA and HBD components is crucial for optimizing the extraction efficiency.
Isolation and Purification Strategies
Following initial extraction, which often utilizes acidified polar solvents like methanol or ethanol to solubilize anthocyanins, a series of purification steps are required. rsc.orgsrce.hr These strategies leverage the specific physicochemical properties of anthocyanins to separate them from other components in the extract. Common methods include solid-phase extraction, liquid-liquid extraction, macroporous resin adsorption, and various forms of chromatography. mdpi.comnih.gov
Solid-Phase Extraction (SPE) is a widely used method for the cleanup and concentration of anthocyanins, including this compound, from liquid crude extracts. rsc.org The principle of SPE involves partitioning compounds between a solid stationary phase and a liquid mobile phase. rsc.org For anthocyanin purification, reversed-phase cartridges, such as C18, are commonly employed. researchgate.netrsc.org
The general protocol begins with conditioning the SPE cartridge, followed by loading the liquid sample, which is often a supernatant obtained after centrifuging the initial extract. rsc.orgresearchgate.net Impurities that are less retained by the solid phase, such as sugars and polar acids, are washed away with a weak solvent, typically acidified water. The target anthocyanins, which are more strongly adsorbed, are then eluted using a stronger organic solvent, such as acidified methanol or ethanol. rsc.orgresearchgate.net
For instance, a method developed for analyzing anthocyanins from Hibiscus sabdariffa, where this compound is a major component, utilized SPE for selective extraction. nih.gov Similarly, in a study on the bioavailability of hibiscus anthocyanins, colon-available polyphenols were extracted using a solvent mixture, followed by a cleanup step on a C18 SPE cartridge. researchgate.net This technique is effective for removing interfering substances and concentrating the anthocyanin fraction for further analysis or purification. rsc.orgnih.gov
Liquid-Liquid Extraction (LLE), also known as solvent extraction, separates compounds based on their differential solubility in two immiscible liquid phases. nih.gov This technique can be applied to partition anthocyanins from less polar compounds like lipids or chlorophylls, or from highly polar impurities. While less common as a primary high-resolution purification step for individual anthocyanins, it serves as an effective initial cleanup method.
In the context of anthocyanin purification, LLE often involves partitioning the aqueous crude extract against a non-polar organic solvent to remove lipids. Conversely, ethyl acetate (B1210297) is sometimes used to remove less polar flavonoids, leaving the more polar anthocyanin glycosides like this compound in the aqueous phase. For example, a technique known as high-speed counter-current chromatography (HSCCC), which is a form of liquid-liquid partition chromatography, has been highlighted as a valuable tool for extracting bioactive compounds from natural sources by improving sample loading capacity and separation speed. jptcp.com Another study details a pilot-scale LLE process using a biphasic system of n-Heptane/Ethanol/Water for the recovery of a total phenolic fraction from olive oil, demonstrating the utility of LLE in large-scale extraction processes. researchgate.net
Macroporous resin adsorption is a highly effective and scalable technique for the enrichment and purification of anthocyanins from large volumes of crude extract. mdpi.comnih.gov These resins are synthetic polymers with a porous structure, providing a large surface area for adsorption. nih.gov The separation is based on the differential affinity of molecules in the extract for the resin surface.
Different types of macroporous resins, such as nonpolar (e.g., XAD-7HP, AB-8) and weakly polar resins, are selected based on their specific adsorption and desorption characteristics. mdpi.comdaneshyari.comnih.gov The process typically involves passing the crude extract through a column packed with the resin. Anthocyanins and other phenolic compounds are adsorbed onto the resin, while sugars, acids, and other highly polar impurities pass through. mdpi.com After a washing step with water to remove any remaining polar impurities, the adsorbed anthocyanins are eluted with an organic solvent, commonly ethanol at varying concentrations. mdpi.comdaneshyari.com
Research has shown that this method can significantly increase the purity of anthocyanins. For example, in a study purifying anthocyanins from roselle, which contains this compound, the use of macroporous resin increased the anthocyanin content and purity by 6-fold and 4-fold, respectively. mdpi.com Studies on mulberry anthocyanins have also demonstrated the efficacy of resins like X-5 and XAD-7HP, achieving high adsorption rates and resulting in a product with over 90% purity. nih.govdaneshyari.comnih.gov
| Source Material | Resin Type | Key Findings | Reference |
|---|---|---|---|
| Roselle (Hibiscus sabdariffa) | Not Specified | Increased anthocyanin content by 6 times and purity by 4 times. Main anthocyanins identified were delphinidin-3-O-sambubioside and cyanidin-3-O-sambubioside. | mdpi.com |
| Purple Potato | AB-8 | Optimal purification parameters were determined as: sampling concentration of 0.5 mg/mL, pH of 2.0. | mdpi.com |
| Blueberry | AB-8 | Achieved a 97.73% adsorption rate and 81.52% desorption rate under optimized conditions. | nih.gov |
| Mulberry | X-5 | Demonstrated the best adsorbent capability among six resins tested, with an adsorption of 91 mg/mL of resin. | nih.gov |
| Mulberry | XAD-7HP | Achieved a purity of 93.6% after elution with 40% ethanol. The main anthocyanins were identified as cyanidin-3-glucoside and cyanidin-3-rutinoside. | daneshyari.comnih.gov |
For obtaining highly pure this compound, chromatographic techniques are indispensable. jptcp.com Preparative High-Performance Liquid Chromatography (prep-HPLC) is the gold standard for isolating individual anthocyanins from an enriched fraction to a very high degree of purity (>95%). srce.hrebi.ac.ukcftri.res.in This method utilizes a high-pressure system to pass the sample through a column packed with a stationary phase, separating compounds based on their affinity for the phase.
Reversed-phase columns (e.g., C18, Amide) are typically used for anthocyanin separation. ebi.ac.ukcftri.res.in The mobile phase usually consists of a gradient mixture of acidified water and an organic solvent like methanol or acetonitrile (B52724). srce.hrebi.ac.ukcftri.res.in By carefully optimizing the gradient elution program, individual anthocyanins, even structurally similar ones like this compound and its analogue cyanidin-3-O-glucoside, can be resolved and collected as separate fractions. cftri.res.in
Several studies have successfully employed prep-HPLC to isolate this compound. In one such study, the compound was isolated from the fruit rind of kokum (Garcinia indica) using an amide column. cftri.res.in Another study isolated 5.1 mg of this compound from the fruits of Ribes biebersteinii using a preparative ODS column. srce.hr Bioassay-guided fractionation using preparative reversed-phase HPLC also led to the isolation of cyanidin-3-O-sambubioside from the calyces of Hibiscus sabdariffa. nih.gov
| Source Material | Column Type | Mobile Phase | Purity/Yield | Reference |
|---|---|---|---|---|
| Kokum (Garcinia indica) Fruit Rind | Amide | Gradient of 0.1% formic acid in water and 100% acetonitrile. | Isolated as a pure compound, ratio to C3G was 0.13% : 0.27%. | cftri.res.in |
| Ribes biebersteinii Fruits | ODS preparative column | Gradient of 10% formic acid in water and 10% formic acid in MeOH. | 5.1 mg isolated. | srce.hr |
| Hibiscus sabdariffa Calyces | Reversed-phase | Not specified in abstract. | Isolated for ACE inhibition assay. | nih.gov |
| Blueberry | Not specified (Semi-preparative) | Acetonitrile–water (containing 0.3% phosphoric acid). | Separated six major anthocyanins with 99% purity and 22.5% yield. | nih.gov |
Advanced Analytical Characterization
Spectroscopic Techniques for Structural and Quantitative Analysis
Spectroscopy is fundamental to the characterization of cyanidin (B77932) 3-sambubioside, offering insights into its electronic configuration, structural arrangement, and chiral nature.
UV-Visible (UV-Vis) spectroscopy is a primary tool for the initial identification and quantification of anthocyanins like cyanidin 3-sambubioside. The characteristic color of anthocyanins is due to their ability to absorb light in the visible region of the electromagnetic spectrum. In an acidic methanolic solution (e.g., 0.01% or 0.1% HCl in MeOH), this compound typically exhibits a primary absorption maximum (λmax) in the visible range around 528-530 nm, which is characteristic of the cyanidin aglycone with a glycoside at the 3-position. jst.go.jpjst.go.jp An additional peak is observed in the UV region, typically around 279-281 nm. jst.go.jpjst.go.jp
The ratio of absorbance at 440 nm to the maximum absorbance in the visible range (E440/Emax) is also a useful diagnostic parameter, with values for this compound reported to be around 21-29%. jst.go.jpjst.go.jp These spectral features are crucial for qualitative assessment. For quantitative analysis, the absorbance at the λmax (around 520 nm) is measured and correlated with concentration using a standard curve, often expressed as cyanidin-3-O-glucoside equivalents. nih.gov The addition of reagents like aluminum chloride (AlCl₃) can induce a bathochromic (red) shift in the λmax, which helps to confirm the presence of a catechol (ortho-dihydroxy) group in the B-ring of the cyanidin structure. jst.go.jp
Table 1: UV-Visible Spectral Data for this compound
| Solvent System | λmax (nm) | Reference(s) |
| 0.01% HCl-MeOH | 281, 530 | jst.go.jp |
| 0.1% HCl-MeOH | 279, 528 | jst.go.jp |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity of atoms within the molecule can be established. This confirms the identity of the aglycone as cyanidin, the disaccharide as sambubiose (composed of xylose and glucose), and the specific linkage point of the sugar to the aglycone (at the C-3 position). researchgate.netipb.pt
¹H NMR provides information on the chemical environment of protons, allowing for the assignment of signals corresponding to the aromatic protons of the cyanidin core and the protons of the glucose and xylose sugar units. jst.go.jpipb.pt ¹³C NMR complements this by providing data on the carbon skeleton. ipb.ptsrce.hr Two-dimensional experiments are critical for establishing correlations between protons (COSY), between protons and their directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These correlations are essential to confirm the glycosylation pattern, such as the β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside structure of sambubiose and its attachment to the 3-hydroxyl group of the cyanidin aglycone. researchgate.netipb.pt
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Chemical Shift (δ, ppm) | Reference(s) |
| H-4 | 8.79 | jst.go.jp |
| H-6' | 8.32 | jst.go.jp |
| H-2' | 8.00 | jst.go.jp |
| H-5' | 7.04 | jst.go.jp |
| H-8 | 6.92 | jst.go.jp |
| H-6 | 6.74 | jst.go.jp |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Circular Dichroism (CD) spectroscopy is a specialized technique used to investigate the stereochemistry and conformation of chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light. For anthocyanins, CD spectra can provide insights into the helicity of the chromophore and the nature of intramolecular and intermolecular interactions, such as those occurring in metal complexation or co-pigmentation. nih.gov
For instance, studies on the blue flower coloration of Corydalis ambigua revealed that the complex formed by this compound, a kaempferol (B1673270) glycoside, and ferric ions (Fe³⁺) exhibits a distinct CD spectrum with positive exciton-type Cotton effects in the visible region. nih.gov This indicates a specific, organized spatial arrangement of the molecules. In studies of protein-anthocyanin interactions, changes in the CD spectrum of the protein upon binding with anthocyanins can reveal alterations in the protein's secondary structure, such as a decrease in α-helix content and an increase in β-sheet fractions. sci-hub.sescielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Chromatographic Separation and Detection
Chromatographic methods are indispensable for separating this compound from complex mixtures, such as plant extracts, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of anthocyanins. nih.gov When coupled with a Diode Array Detector (DAD) or a UV-Vis detector, it allows for both separation and spectral characterization. A common setup involves a reversed-phase C18 column and a gradient elution system using acidified water or a buffer as the aqueous mobile phase and an organic solvent like methanol (B129727) or acetonitrile (B52724) as the organic phase. nih.govsigmaaldrich.com
The DAD acquires full UV-Vis spectra for each point in the chromatogram, which aids in peak identification by comparing the spectra against known standards and literature data. researchgate.netnih.gov Quantification is achieved by integrating the peak area at the visible maximum (typically ~520 nm) and comparing it to a calibration curve of an authentic standard, such as this compound chloride or cyanidin 3-glucoside. biolink.nosigmaaldrich.com The retention time of this compound is a key parameter for its identification under specific chromatographic conditions. jst.go.jp
Table 3: Example of HPLC System for this compound Analysis
| Parameter | Condition | Reference(s) |
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase A | Acidified Water (e.g., with formic acid) | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | nih.govnih.gov |
| Detection | DAD or UV-Vis at ~520 nm | researchgate.netbiolink.no |
| Mode | Gradient Elution | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly improved resolution, higher sensitivity, and much faster analysis times compared to traditional HPLC. nih.gov UPLC methods are particularly advantageous for analyzing complex samples containing multiple anthocyanins, as they can achieve better separation of structurally similar compounds. researchgate.net
UPLC systems are often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), for highly sensitive and specific detection and structural confirmation. nih.govresearchgate.net The UPLC-MS/MS approach allows for the quantification of this compound even at very low concentrations and provides definitive structural information based on mass-to-charge ratio and fragmentation patterns. researchgate.netmdpi.com Optimized UPLC methods often use C18 columns and mobile phases similar to those in HPLC, but with flow rates and gradients adjusted for the shorter column and smaller particle size. nih.govnih.gov
Hyphenated Mass Spectrometry Techniques
Hyphenated mass spectrometry (MS) techniques are indispensable for the structural elucidation and quantification of complex natural products like this compound. These methods couple a separation technique, such as liquid or gas chromatography, with the high sensitivity and specificity of mass spectrometry, enabling detailed analysis of the compound in various matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of anthocyanins. mtoz-biolabs.comnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems, often paired with Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide rapid separation with high resolution and accurate mass measurement, which is crucial for identifying compounds in complex mixtures. mdpi.comnih.gov
In the analysis of this compound, these techniques are used for both qualitative and quantitative purposes. For instance, a highly sensitive and specific LC-MS/MS assay was developed to simultaneously quantify four black raspberry anthocyanins, including this compound (C3SAM). nih.govnih.gov The validation of this method determined the lower limit of quantification (LLOQ) to be 1.0 ng/mL in saliva and 5.0 ng/mL in plasma and tissue homogenates. nih.govnih.gov
UHPLC coupled with a Quadrupole-Time-of-Flight mass spectrometer (UHR-Q-TOF-MS) has been employed to quantify the primary anthocyanins in elderberry, including this compound. nih.govmdpi.com Method validation for this compound in this system showed a limit of detection (LOD) of 3.94 mg/mL and a limit of quantification (LOQ) of 14.34 mg/mL. mdpi.com The identification is confirmed by monitoring for the characteristic aglycone fragment of cyanidin at m/z 287 in MS2 scans. mdpi.comresearchgate.net Similarly, UPLC-QTOF-MS/MS has been used to identify this compound as a major anthocyanin in the fruits of Rubus coreanus Miquel and Kadsura coccinea. nih.govebi.ac.ukbiocrick.com Ion Trap Time-of-Flight (IT-TOF) is another high-resolution MS technique that has been applied to the analysis of phenolic compounds, including anthocyanins, providing efficient separation and high selectivity based on ESI mass ions. creative-proteomics.com
| Technique | Matrix | Parent Ion [M]+ (m/z) | Major Fragment Ion (m/z) | Fragment Identity | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Black Raspberry | 581 | 287 | Cyanidin | nih.gov |
| UHPLC-Q-TOF-MS | Elderberry | 581.1607 | 287.0658 | Cyanidin | mdpi.com |
| UPLC-QTOF-MS/MS | Rubus coreanus Fruits | 581.16 | 287.05 | Cyanidin | ebi.ac.uk |
Gas Chromatography-Mass Spectrometry (GC-MS) is not suitable for the direct analysis of intact, non-volatile, and thermally labile anthocyanins like this compound. However, it is a valuable tool for analyzing related, more volatile metabolites or structural components after chemical modification (derivatization). mdpi.com
The primary application of GC-MS in this context is the identification of the sugar moieties linked to the anthocyanidin core. For example, in the structural elucidation of anthocyanins from wild mulberry, the carbohydrate attached to the cyanidin aglycone was identified as glucose using GC-MS. researchgate.net This involves hydrolyzing the glycosidic bond to separate the sugar from the aglycone, followed by derivatization of the sugar to make it volatile for GC-MS analysis.
Furthermore, metabolomic studies of plants containing anthocyanins often use a dual approach where LC-MS analyzes non-volatile compounds like anthocyanins, and GC-MS analyzes primary metabolites. mdpi.com In studies of pigmented rice, GC-TOF-MS was used to profile significantly different primary metabolites such as sugars (fructose, glucose), amino acids (valine, phenylalanine), and organic acids (succinic acid, maleic acid) that are part of the broader metabolic network associated with anthocyanin biosynthesis. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, IT-TOF-MS, UPLC-QTOF)
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide profound insights into the behavior of molecules like this compound at an atomic level, complementing experimental data. These in silico approaches are used to predict interactions with biological targets, assess conformational stability, and analyze electronic properties.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). This method estimates the strength of the interaction, commonly expressed as a binding affinity or score.
Studies have explored the potential of this compound as an inhibitor for various protein targets. In one study, it was docked against the angiotensin type 2 receptor (AT2R), a target for antihypertensive drugs. inderscienceonline.cominderscienceonline.com The simulation predicted a strong binding affinity of –9.0 kcal/mol, which was comparable to the –9.1 kcal/mol affinity of a standard synthetic compound, C21. inderscienceonline.com Another investigation focused on the H1N1 influenza virus neuraminidase protein, where this compound (C3S) was studied as a potential inhibitor against both the wild-type (WT) and a drug-resistant mutant (H274Y) form of the enzyme. tandfonline.comchemfaces.com Docking results showed that C3S had a high binding affinity for both the wild-type and mutant proteins. tandfonline.com
| Protein Target | Organism/Disease | Predicted Binding Affinity (kcal/mol) | Key Finding | Reference |
|---|---|---|---|---|
| Angiotensin Type 2 Receptor (AT2R) | Hypertension | -9.0 | Binding affinity is comparable to the standard drug C21 (-9.1 kcal/mol). | inderscienceonline.cominderscienceonline.com |
| Neuraminidase (Wild-Type) | Influenza H1N1 | Not specified | C3S shows high binding affinity. | tandfonline.com |
| Neuraminidase (H274Y Mutant) | Influenza H1N1 (Drug-Resistant) | Not specified | C3S shows high binding affinity, suggesting potential against resistant strains. | tandfonline.com |
| PD-1/PD-L1 Complex | Immunomodulation | Not specified | Screened as a potential immunomodulatory compound. | rasayanjournal.co.in |
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For ligand-protein complexes, MD simulations provide insights into the stability of the binding pose identified through docking, the flexibility of the complex, and the specific interactions that maintain stability.
In the study of this compound (C3S) with the H1N1 neuraminidase, MD simulations were performed to understand the dynamic properties of the interaction. tandfonline.com The simulations revealed that a single mutation (H274Y) induced conformational changes in the protein's 150th loop, which contributed to drug resistance against oseltamivir. tandfonline.comchemfaces.com The C3S compound was found to stabilize the mutant protein through a greater number of hydrogen bonds compared to oseltamivir. tandfonline.com The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms over the simulation period. rasayanjournal.co.in Binding free energy calculations, using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can further quantify the strength and nature of the interaction. tandfonline.comrasayanjournal.co.in For the C3S-neuraminidase complex, analysis of electrostatic interaction energy showed a stronger binding of C3S with the mutant protein. tandfonline.com
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. mdpi.com These methods can calculate descriptors that relate to a molecule's reactivity and spectroscopic behavior.
For anthocyanins, quantum chemical calculations have been used to predict radical scavenging activities by calculating descriptors like electron affinity (A), ionization potential (I), and electronegativity (χ). nih.gov These properties are calculated for the different chemical forms an anthocyanin can adopt depending on pH, such as the flavylium (B80283) cation and the quinoidal base. nih.gov DFT methods, particularly with hybrid functionals like B3LYP, have been employed to optimize the geometrical structure of anthocyanins and their derivatives. mdpi.com Time-dependent DFT (TD-DFT) has proven accurate in representing and predicting the UV-Vis absorption spectra of these colored compounds. mdpi.comscielo.br In a related application, quantum chemical calculations were used to simulate the Near-Infrared (NIR) spectra of this compound to help interpret experimental spectroscopic data. mdpi.com These theoretical approaches are crucial for understanding the fundamental properties that govern the color, stability, and antioxidant capacity of this compound. nih.govscielo.br
Stability and Degradation Kinetics
Factors Influencing Cyanidin (B77932) 3-Sambubioside Stability
The inherent structure of an anthocyanin, particularly the substitution patterns on its rings, plays a significant role in its stability. nih.gov Generally, factors like temperature, pH, oxygen, and interactions with metal ions and other phenolic compounds can significantly impact the stability and color of Cyanidin 3-sambubioside. nih.govnih.gov
Temperature is a key determinant of this compound stability. mdpi.com Increased temperatures generally accelerate the degradation of anthocyanins. nih.gov Studies on extracts containing this compound have demonstrated that its degradation follows first-order kinetics, with the rate of degradation increasing with temperature. cirad.frnih.gov
For instance, in an extract from Hibiscus sabdariffa (roselle), the degradation of this compound was significantly faster at 37°C compared to 4°C. cirad.fr After 60 days of storage, there was a 17% loss at 4°C, which rose to 98% at 37°C. cirad.fr The degradation rate constant (k) for this compound at 37°C was determined to be 8.4 x 10⁻⁷ s⁻¹. nih.gov The activation energy (Ea) for the degradation of this compound has been reported to be 80 kJ mol⁻¹, indicating its sensitivity to temperature changes. nih.govresearchgate.net It is noted that this compound is easily degraded by hydrolysis at temperatures above 40°C. biolink.no
The table below, derived from studies on Hibiscus sabdariffa extract, illustrates the impact of temperature on the degradation of this compound.
| Temperature (°C) | Storage Time (days) | Degradation Rate Constant (k) (s⁻¹) | Percent Loss (%) | Reference |
| 4 | 60 | - | 17 | cirad.fr |
| 37 | 60 | 8.4 x 10⁻⁷ | 98 | cirad.frnih.gov |
The pH of a solution is a critical factor influencing both the stability and the color of anthocyanins. nih.gov In aqueous solutions, anthocyanins like this compound exist in different structural forms depending on the pH, which in turn dictates their color. nih.gov
At a very low pH (typically below 3), the red flavylium (B80283) cation is the predominant form. mdpi.com As the pH increases to the 4-5 range, the flavylium cation undergoes hydration, leading to the formation of a colorless carbinol pseudobase. nih.govmdpi.com Further increases in pH result in deprotonation and the formation of a blue or violet quinonoidal base. nih.gov At neutral or alkaline pH, this can be further transformed into a yellowish chalcone (B49325). mdpi.com
Generally, anthocyanins exhibit their greatest stability in acidic conditions (pH 2-3). nih.gov The stability tends to decrease as the pH moves towards neutral and alkaline conditions. nih.gov For example, the bright red color of roselle extract, which contains this compound, is most stable in acidic environments. mdpi.com As the pH increases, the color intensity diminishes. mdpi.com
Oxygen is another factor that can lead to the degradation of anthocyanins. nih.gov The presence of oxygen can facilitate oxidative reactions that break down the anthocyanin structure. cirad.fr
Metal ions can also have a significant impact on the stability and color of anthocyanins. Some metal ions can form complexes with anthocyanins, which can either stabilize or destabilize the molecule. nih.gov For instance, metal ions can contribute to the stabilization of the carbinol pseudo-base structure of some anthocyanins, resulting in a blue hue. nih.gov However, certain metal ions, such as iron (Fe²⁺), can also promote the degradation of anthocyanins through oxidative processes. mdpi.com
The presence of other phenolic compounds can influence the stability of this compound through a phenomenon known as copigmentation. nih.gov Copigmentation involves the formation of molecular complexes between anthocyanins and other organic molecules, often flavonoids, other polyphenols, and amino acids. sciepub.com
This interaction can protect the anthocyanin from degradation by shielding it from nucleophilic attack by water, thus stabilizing its color. researchgate.net The effect of different phenolic acids on the stability of cyanidin glycosides varies. For example, some studies have shown that certain hydroxycinnamic acids can enhance the stability of cyanidin-3-O-glucoside more effectively than hydroxybenzoic acids. researchgate.net This stabilization is often attributed to hydrogen bonding and π-π stacking interactions between the anthocyanin and the copigment. researchgate.net
Influence of Oxygen and Specific Metal Ions (e.g., Iron)
Degradation Pathways and Mechanistic Insights
The degradation of this compound can occur through several pathways, with hydrolysis being a primary mechanism.
Hydrolytic degradation involves the cleavage of the glycosidic bond that links the sugar moiety (sambubiose) to the cyanidin aglycone. This process can be accelerated by factors such as heat and acidic conditions. biolink.noresearchgate.net The hydrolysis of the glycosidic bond in anthocyanins like this compound is often a stepwise process. nih.gov
The degradation of this compound can lead to the formation of its aglycone, cyanidin, and the disaccharide sambubiose. Further degradation of the cyanidin aglycone can occur, resulting in the formation of smaller phenolic compounds. nih.govresearchgate.net For instance, the degradation of this compound has been shown to yield protocatechuic acid as a scission product. nih.govresearchgate.net
The table below summarizes the primary degradation product resulting from the hydrolytic cleavage of this compound.
| Degradation Product | Formation Pathway | Reference |
| Protocatechuic acid | Scission product from the degradation of the cyanidin aglycone | nih.govresearchgate.net |
Oxidative Degradation Mechanisms
The oxidative degradation of this compound is a primary pathway for its structural breakdown. This process is often catalyzed by the presence of metal ions and involves reactive oxygen species (ROS). researchgate.net For oxidative degradation to occur, molecular oxygen is typically converted into ROS, such as superoxide (B77818) (O₂⁻), hydroxyl (HO·), and peroxyl (ROO·) radicals. researchgate.net
Formation of Scission Products (e.g., Gallic Acid, Protocatechuic Acid)
A significant outcome of this compound degradation is its cleavage, or scission, into smaller phenolic compounds. The primary scission products formed from the breakdown of the cyanidin aglycone are a phenolic aldehyde and a phenolic acid. kemdikbud.go.id Specifically, the degradation of this compound yields protocatechuic acid. cirad.frnih.govresearchgate.net This scission represents a key pathway in the decolorization and chemical transformation of the parent molecule. researchgate.net
The formation of protocatechuic acid results from the cleavage of the C-ring in the cyanidin structure. This degradation pathway is often studied in parallel with that of delphinidin (B77816) 3-O-sambubioside, another major anthocyanin in roselle, which degrades to form gallic acid. cirad.frnih.govresearchgate.net The identification of these specific scission products provides clear evidence of the breakdown pattern of the anthocyanin's core structure. Studies have shown that this scission pathway may account for approximately 10% of the total degraded anthocyanins in certain extracts. researchgate.net
Condensation Reactions Leading to Polymeric Pigments
In addition to cleavage into smaller molecules, this compound can undergo condensation reactions that lead to the formation of larger, polymeric pigments. cabidigitallibrary.orgresearchgate.net This process is often observed as an increase in the "polymeric color index" during storage or thermal processing of anthocyanin-rich extracts. cirad.frnih.govresearchgate.net These reactions can involve the anthocyanin molecules reacting with themselves or with other phenolic compounds present in the matrix. researchgate.net
These condensation reactions, sometimes following an initial metal-catalyzed oxidation, contribute to the browning of products and the loss of the characteristic red color of the monomeric anthocyanin. researchgate.netcirad.fr The resulting polymeric pigments are generally more resistant to changes in pH but often have a less vibrant, brownish color, which is considered undesirable in many food products. researchgate.net The formation of these polymers represents a significant pathway of anthocyanin degradation, particularly during heating and prolonged storage. researchgate.net
Kinetic Modeling of this compound Degradation (e.g., First-Order Kinetics, Arrhenius Equation)
The degradation of this compound can be quantitatively described using kinetic models. Numerous studies have demonstrated that its degradation, particularly during storage and under thermal stress, follows first-order kinetics . cirad.frnih.govcirad.frsci-hub.se This model implies that the rate of degradation is directly proportional to the concentration of the anthocyanin at any given time.
The first-order reaction is described by the equation: C = C₀ * e^(-kt) where:
C is the concentration at time t
C₀ is the initial concentration
k is the first-order reaction rate constant
The temperature dependence of the degradation rate constant (k) is effectively modeled by the Arrhenius equation . cirad.frnih.govcirad.fr This relationship shows that the rate constant increases with temperature.
The Arrhenius equation is: k = A * e^(-Ea / RT) where:
k is the reaction rate constant
A is the pre-exponential factor (frequency factor)
Ea is the activation energy
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)
T is the absolute temperature in Kelvin
Research on Hibiscus sabdariffa extracts has provided specific kinetic parameters for this compound degradation.
Table 1: First-Order Degradation Rate Constants (k) for this compound at Different Temperatures
This interactive table shows the rate at which this compound degrades at various temperatures, as determined in studies on Hibiscus sabdariffa extracts.
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |
|---|---|---|
| 4 | 277.15 | 0.24 x 10⁻⁷ |
| 20 | 293.15 | 1.8 x 10⁻⁷ |
| 30 | 303.15 | 4.8 x 10⁻⁷ |
| 37 | 310.15 | 8.4 x 10⁻⁷ |
Data sourced from studies on Hibiscus sabdariffa extracts. cirad.frnih.gov
Table 2: Arrhenius Parameters for the Thermal Degradation of this compound
This table presents the activation energy required for the degradation of this compound, indicating its sensitivity to temperature changes.
| Compound | Activation Energy (Ea) |
|---|---|
| Cyanidin 3-O-sambubioside | 80 kJ·mol⁻¹ |
Data sourced from studies on Hibiscus sabdariffa extracts. cirad.frnih.govresearchgate.netcirad.frcapes.gov.brenseignementsup-recherche.gouv.fr
The activation energy for this compound (80 kJ·mol⁻¹) is lower than that of delphinidin 3-O-sambubioside (90 kJ·mol⁻¹), indicating that the degradation of this compound is less sensitive to increases in temperature compared to its delphinidin counterpart. cirad.frnih.govresearchgate.net These kinetic models are invaluable for predicting the shelf-life and color stability of products containing this anthocyanin.
Mechanistic Investigations of Biological Activities in Vitro and in Vivo Animal Models
Antioxidant Mechanisms
Cyanidin (B77932) 3-sambubioside exhibits potent antioxidant activity through multiple mechanisms, including the direct scavenging of reactive oxygen species, inhibition of lipid peroxidation, and modulation of the body's own antioxidant defense systems.
Reactive Oxygen Species (ROS) Scavenging Activity
Cyanidin 3-sambubioside has demonstrated a significant capacity to scavenge reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells. iss.it Studies have shown its effectiveness in neutralizing various forms of ROS. For instance, research on anthocyanins purified from Roselle (Hibiscus sabdariffa) highlighted that cyanidin 3-O-sambubioside is a potent scavenger of the DPPH• radical. rjpbcs.com This activity is crucial in protecting cells from oxidative stress, a condition implicated in numerous chronic diseases. mdpi.com The structure of this compound, particularly the hydroxyl groups on its B ring, is believed to contribute significantly to its radical-scavenging ability. rjpbcs.com
Inhibition of Lipid Peroxidation
The compound effectively inhibits lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. Several studies have confirmed the ability of this compound and related compounds to protect lipids from oxidation. unimore.it For example, in a study using a liposome (B1194612) system, cyanidin derivatives demonstrated the ability to inhibit lipid peroxidation by 39% to 75%. unimore.it Research has also shown that delphinidin-3-O-sambubioside and cyanidin 3-O-sambubioside are highly active in inhibiting lipid peroxidation, even more so than reference antioxidants like ascorbic acid and trolox. rjpbcs.com This protective effect is attributed to the compound's ability to neutralize the free radicals that initiate the lipid peroxidation chain reaction. nih.gov
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Catalase, Glutathione)
Beyond direct scavenging, this compound can also bolster the body's innate antioxidant defenses by modulating the activity of key enzymes. Treatment with cyanidin-3-O-sambubioside has been associated with increased levels of glutathione (B108866) (GSH). encyclopedia.pubelsevier.es In a metabolic syndrome rat model, treatment with a Hibiscus sabdariffa L. infusion, which contains cyanidin-3-O-sambubioside, led to a significant increase in GSH levels and the activity of antioxidant enzymes like glutathione peroxidase. mdpi.comsemanticscholar.org This suggests that this compound can enhance the cellular capacity to detoxify harmful reactive oxygen species, thereby reducing oxidative stress. mdpi.com
Anti-inflammatory Pathways and Cellular Responses
This compound has been shown to possess significant anti-inflammatory properties, primarily by modulating the expression of pro-inflammatory signaling molecules and inhibiting the activity of enzymes involved in the inflammatory cascade.
Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6, IL-1β, MCP-1)
Research has demonstrated that this compound can effectively reduce the production of several pro-inflammatory cytokines. In a study involving elderberry fruit infusion, which contains a significant amount of cyanidin-3-sambubioside, a notable decrease in serum levels of IL-6, TNFα, and IL-8 was observed in healthy volunteers. mdpi.com Similarly, a related compound, delphinidin (B77816) 3-sambubioside, has been shown to reduce the levels of inflammatory mediators including IL-6, MCP-1, and TNF-α in both cell and animal models. cybassets.comnih.gov These effects are often mediated through the downregulation of key signaling pathways like NF-κB. cybassets.comnih.gov For instance, cyanidin-3-O-glucoside has been found to reverse the elevated levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.gov
Inhibition of Inflammatory Enzyme Activities (e.g., Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))
This compound and its aglycone, cyanidin, have been found to inhibit the activity of key inflammatory enzymes. unimore.it Specifically, cyanidin shows significant inhibitory activity against both COX-1 and COX-2 enzymes. unimore.it Furthermore, studies on related cyanidin glycosides have demonstrated their ability to inhibit the expression of iNOS and COX-2. nih.govnih.gov For example, cyanidin-3-O-beta-glucoside has been shown to cause a dose-dependent inhibition of LPS-induced iNOS and COX-2 at both the mRNA and protein levels. nih.govresearchgate.net This inhibition leads to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are key mediators of inflammation. nih.govresearchgate.net The mechanism often involves the suppression of transcription factors like NF-κB. nih.gov
Regulation of Intracellular Signaling Pathways (e.g., NF-κB, MEK1/2-ERK1/2)
Extracts from black peanut skin, which contain Cyanidin 3-O-sophoroside and Cyanidin 3-O-sambubioside, have been shown to protect against UV-B induced skin damage. nih.gov The protective effects are attributed to the regulation of oxidative stress and the suppression of apoptosis through the activation of the Nrf-2 pathway, which interacts with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov
Much of the highly specific research on this signaling activity has been conducted on Delphinidin 3-sambubioside, an anthocyanin often found alongside this compound in sources like Hibiscus sabdariffa. In studies using both cell and animal models, Delphinidin 3-sambubioside was found to downregulate the NF-κB pathway and the MEK1/2-ERK1/2 signaling cascade in response to lipopolysaccharide (LPS)-induced inflammation. medchemexpress.com Specifically, it inhibited the phosphorylation of IKKα/β, which is crucial for the activation of NF-κB. medchemexpress.com Furthermore, pretreatment with Delphinidin 3-sambubioside markedly suppressed the phosphorylation of ERK1/2 and its upstream kinase, MEK1/2. medchemexpress.com Given that cyanidin, the aglycone (the non-sugar portion) of this compound, is also known to suppress these pathways, it is inferred that the glycoside form contributes to these anti-inflammatory signaling activities. medchemexpress.com
Enzyme Modulatory Activities
This compound has demonstrated significant inhibitory activity against several key enzymes involved in physiological and pathological processes.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound has been identified as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE), an enzyme that plays a critical role in the regulation of blood pressure. researchgate.net Bioassay-guided purification of compounds from Hibiscus sabdariffa isolated this compound and its delphinidin counterpart as active ACE inhibitors. researchgate.net Kinetic studies confirmed that these anthocyanins compete with the substrate for the enzyme's active site. researchgate.net In other in vivo cell studies, this compound (referred to as COS) was shown to inhibit between 43% and 50% of ACE activity. mdpi.com
| Compound | ACE Inhibition (IC50) | Inhibition Type | Source |
| This compound | 68.4 µg/mL | Competitive | researchgate.net |
| Delphinidin 3-sambubioside | 84.5 µg/mL | Competitive | researchgate.net |
Xanthine Oxidase (XO) Inhibition Mechanisms
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. While many polyphenols are studied for their potential to inhibit XO, the activity of anthocyanin glycosides can differ from their aglycones. Research indicates that this compound demonstrates weaker XO inhibition compared to its aglycone, cyanidin. researchgate.net This suggests that the addition of the sambubioside sugar moiety may increase steric hindrance, potentially reducing the compound's ability to interact effectively with the enzyme's catalytic site. researchgate.net
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a crucial enzyme in the small intestine responsible for breaking down carbohydrates into absorbable glucose. The inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia. This compound has been identified as a potent inhibitor of α-glucosidase. doi.orgmdpi.com Studies comparing different cyanidin forms have shown that the glycosylation pattern significantly influences inhibitory activity. The inhibition of α-glucosidase by cyanidin compounds follows the order: this compound > Cyanidin 3-glucoside > Cyanidin. nih.govmdpi.com This indicates that the sambubioside sugar at the C-3 position enhances its inhibitory function compared to a simple glucose or the absence of a sugar. nih.govmdpi.com
| Compound | Relative α-Glucosidase Inhibition |
| This compound | Highest |
| Cyanidin 3-glucoside | Intermediate |
| Cyanidin | Lowest |
Neuraminidase Inhibition (e.g., against H1N1 Influenza Virus)
Neuraminidase is a critical enzyme on the surface of the influenza virus that enables the release of newly formed virus particles from infected cells. This compound has been identified as an inhibitor of influenza neuraminidase. medchemexpress.com Specifically, it shows inhibitory performance against the H274Y mutation in the H1N1 influenza virus, a mutation known to confer resistance to some antiviral drugs. medchemexpress.com
| Compound | Target | Neuraminidase Inhibition (IC50) | Source |
| This compound chloride | Influenza Neuraminidase (H274Y mutant) | 72 μM | medchemexpress.com |
Matrix Metalloproteinase (MMP-9) Inhibition
Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. Research has shown that this compound, isolated from the fruit of Acanthopanax sessiliflorus, can inhibit the metastasis of breast cancer cells (MDA-MB-231) by downregulating MMP-9. medchemexpress.com It has also been shown to suppress the migration and invasion of these cells through the inhibition of Akt phosphorylation and MMP-9. medchemexpress.com
Cellular and Molecular Effects in Disease Models
This compound, an anthocyanin found in various plants, has been the subject of numerous studies to elucidate its effects on cellular mechanisms, particularly in malignant cells. Research highlights its role in modulating critical cellular processes, from cell cycle and programmed cell death to proliferation, metastasis, and gene expression.
Cell Cycle Modulation in Malignant Cells
While direct studies on this compound's effect on the cell cycle are part of a broader investigation into anthocyanins, the evidence for related compounds is compelling. Anthocyanin-rich extracts, which often contain this compound, have been shown to induce cell cycle arrest. google.com For instance, other cyanidin glycosides and related flavonoids can block cancer cells in various phases of the cell cycle, such as the G2/M and G1/G0 phases. google.comacs.org This regulation often occurs through the increased expression of cell cycle inhibitors like p21 and p27 and the decreased expression of cyclins A and B1. google.com A review of Hibiscus sabdariffa, which contains this compound, notes that its constituent compounds can cause cell cycle arrest by increasing the expression of inhibitors like p53, p21, and p27. jcpjournal.orgjcpjournal.org
Apoptosis Induction in Malignant Cell Lines (e.g., Breast Adenocarcinoma, Leukemia Cells)
This compound and extracts containing it have demonstrated pro-apoptotic activity in several cancer cell lines. An anthocyanin-enriched extract from elderberries, in which this compound was the major component (51%), was shown to induce apoptosis in metastatic B16-F10 murine melanoma cells. nih.gov The mechanism of cell death was confirmed through morphological changes and DNA fragmentation analysis. nih.gov Similarly, the related compound delphinidin-3-sambubioside, also found in Hibiscus sabdariffa, has been implicated in inducing apoptosis in human leukemia cells through a pathway involving reactive oxygen species (ROS) and mitochondrial dysfunction. frontiersin.org Studies on the closely related Cyanidin-3-glucoside further support these findings, showing apoptosis induction in MCF-7 breast cancer cells and prostate cancer cells through the activation of caspase-3 and modulation of the Bax/Bcl-2 pathway. nih.govbenthamscience.com
Anti-Proliferative Effects in Cancer Cell Lines
The anti-proliferative capacity of this compound has been documented in various cancer models. Purified this compound, along with delphinidin-3-sambubioside, derived from Hibiscus sabdariffa, significantly inhibited the proliferation of MCA-205 fibrosarcoma and CT26 colon carcinoma cells in a dose- and time-dependent manner. frontiersin.org An elderberry extract primarily composed of this compound demonstrated a dose-dependent inhibition of cell proliferation in metastatic B16-F10 murine melanoma cells, with a calculated IC50 value of 264.3 μg/mL. nih.gov Reviews on anthocyanins confirm their broad anti-proliferative activities across multiple cancer cell types, often acting by arresting the cell cycle. nih.gov
Anti-Metastatic Activities (e.g., via MMP-9 Regulation)
A significant body of research points to the anti-metastatic potential of this compound. A study focusing on the compound isolated from Acanthopanax sessiliflorus fruit found that it inhibited the migration and invasion of highly metastatic human breast cancer cells (MDA-MB-231). nih.gov The primary mechanism identified was the significant downregulation of both the secretion and expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix during cancer cell invasion. nih.govmedchemexpress.com This anti-metastatic action is also linked to the inhibition of Akt phosphorylation, a key component of a signaling pathway that promotes cell survival and metastasis. nih.govmedchemexpress.com
Interactions with Cellular Membrane Lipid Composition
The interaction of anthocyanins with cellular membranes is considered a potential mechanism for their biological activity. While direct studies on this compound are limited, research on related cyanidin derivatives provides valuable insights. A study using mimic lipid membranes that reflect the composition of tumor cells investigated a complex acylated derivative of this compound and other non-acylated cyanidins. nih.gov The findings showed that cyanidin derivatives interact with the lipid membrane, leading to an increase in the packing order, particularly in the hydrophilic region. nih.gov This "rigidifying effect" is believed to be fundamental to their anticancer and antioxidant activities. nih.gov The degree of interaction was influenced by the number of sugar groups and acylation. nih.gov Another study on an elderberry extract and its main component, cyanidin-3-O-glucoside, confirmed that these substances incorporate into model membranes and increase the packing order of lipids, restricting the mobility of the lipid molecules. mdpi.com
Modulation of Gene Expression (e.g., TNF-α, NF-κB mRNA Levels)
This compound has been shown to modulate key inflammatory signaling pathways. It is identified as an inhibitor of nuclear factor-kappa B (NF-κB) activity, a transcription factor that plays a central role in inflammation and cancer. targetmol.com The closely related compound, Cyanidin-3-O-glucoside (C3G), has been shown to protect endothelial and intestinal epithelial cells from inflammation induced by Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This protective effect is achieved by inhibiting the activation of the NF-κB signaling pathway. nih.govnih.gov Furthermore, C3G can activate the Nrf2 pathway, which regulates antioxidant and detoxifying genes, providing another layer of cellular protection. nih.gov Given that TNF-α is a potent activator of NF-κB, the ability of cyanidin glycosides to interfere with this axis is a critical aspect of their mechanism of action. nih.gov
Compound Names
Effects on Rhodopsin Regeneration and Visual Acuity in Ocular Models
Studies have suggested that anthocyanins, including cyanidin-based compounds, may improve visual functions. caldic.comnih.gov Research on frog rod outer segment (ROS) membranes has explored the impact of various anthocyanins on the regeneration of rhodopsin, a crucial pigment in the retina for vision in low light. caldic.comnih.gov
In these models, cyanidin 3-glycosides, such as cyanidin 3-glucoside and cyanidin 3-rutinoside, have been shown to stimulate the regeneration of rhodopsin. caldic.comnih.gov Conversely, delphinidin-based glycosides did not show a significant effect. caldic.comnih.gov The mechanism is thought to involve the acceleration of the formation of a regeneration intermediate. caldic.comnih.gov It has been proposed that the primary effect of these anthocyanins in rod photoreceptors is on rhodopsin regeneration. caldic.comnih.gov Further investigations indicate that cyanidin-3-O-glucoside (C3G) binds directly to rhodopsin in a pH-dependent manner and accelerates its regeneration. nih.gov This enhanced regeneration may be due to C3G inducing structural changes in the opsin protein, which allows for better access to the retinal binding pocket. nih.gov
While direct studies on this compound's effect on rhodopsin are not detailed, the positive effects of other cyanidin glycosides suggest a potential area for further research. The broader class of anthocyanins has been linked to improved night vision. caldic.com
In Vivo Animal Model Studies of Biological Efficacy
Anti-inflammatory Effects in Specific Animal Models (e.g., Mouse Paw Edema)
The anti-inflammatory properties of cyanidin glycosides have been investigated in animal models of acute inflammation. In a mouse model of carrageenan-induced paw edema, oral administration of an anthocyanin-enriched fraction from wild mulberry and pure cyanidin-3-glucoside (C3G) was shown to suppress the swelling. nih.gov Both substances were effective when given either before or after the inflammatory stimulus. nih.gov They also reduced the influx of polymorphonuclear leukocytes in a peritonitis model and suppressed the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov
Similarly, delphinidin 3-sambubioside, another anthocyanin, has demonstrated anti-inflammatory effects in a mouse paw edema model induced by lipopolysaccharide (LPS). cybassets.comnih.gov It was found to reduce the production of inflammatory cytokines such as IL-6, MCP-1, and TNF-α. cybassets.comnih.gov These findings in related anthocyanins suggest that this compound may also possess anti-inflammatory activities in such models.
Gastroprotective Effects in Preclinical Animal Models
Research in rat models has demonstrated the gastroprotective effects of cyanidin glycosides against ethanol-induced gastric lesions. nih.govnih.gov Oral pretreatment with cyanidin 3-glucoside (C3G) significantly inhibited the formation of these lesions. nih.gov The protective mechanism is associated with its antioxidant properties, including the reduction of lipid peroxidation and the enhancement of the gastric mucosa's antioxidant enzyme activities, such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase. nih.govnih.gov These findings suggest that C3G protects the stomach lining by scavenging harmful free radicals and reducing oxidative stress. nih.govnih.gov The synergistic action of inhibiting pro-inflammatory cytokines and reducing inflammation also contributes to its gastroprotective effects. nih.govresearchgate.net
Anticarcinogenic Effects in Animal Tumor Models (e.g., Tumor Size and Volume Reduction)
The anticarcinogenic potential of cyanidin and its glycosides has been explored in various animal tumor models. Intratumoral administration of an extract from Hibiscus sabdariffa, rich in this compound and delphinidin 3-sambubioside, led to a significant reduction in tumor growth in murine cancer models. frontiersin.org The combination of these anthocyanins with the chemotherapy drug doxorubicin (B1662922) further enhanced tumor suppression. frontiersin.org
In a mouse model of colon cancer (APCmin mice), a diet supplemented with tart cherry anthocyanins, including cyanidin 3-O-sambubioside, resulted in fewer and smaller adenomas in the cecal region of the intestine. frontiersin.org Similarly, cyanidin-3-glucoside isolated from mulberry has been shown to inhibit tumor growth in a xenograft nude mouse model with human breast cancer cells. benthamscience.com These studies suggest that cyanidin glycosides, including this compound, can interfere with carcinogenesis through various mechanisms, including inhibiting cancer cell proliferation and tumor formation. frontiersin.orgfrontiersin.orgbenthamscience.comnih.gov
Protection Against Oxidative DNA Damage in Animal Systems
The protective effects of cyanidin glycosides against oxidative DNA damage have been demonstrated in animal studies. Supplementation with an anthocyanin-rich elderberry extract, containing this compound and cyanidin 3-glucoside, significantly reduced oxidative DNA damage in FVB/n mice. ipb.pt The group receiving a higher concentration of the extract also showed increased activity of superoxide dismutase (SOD), a key antioxidant enzyme, in liver and kidney tissues. ipb.pt
In studies with rats susceptible to oxidative damage, feeding them anthocyanin-rich extracts led to a significant decrease in markers of DNA damage. nih.gov While cyanidin 3-glucoside was found to protect against oxidative DNA damage in vitro, one study in rats did not observe the same effect in vivo. iss.it However, the collective evidence from multiple animal studies points towards the potential of cyanidin glycosides to protect against oxidative damage to DNA. nih.govipb.pt
Pharmacokinetics and Biotransformation in Animal Models
Absorption Profiles in Animal Gastrointestinal Tracts
The absorption of cyanidin (B77932) 3-sambubioside, like other anthocyanin glycosides, primarily occurs in the small intestine, although some evidence suggests potential for gastric absorption as well. nih.govscispace.comiss.it Studies in rats have demonstrated that cyanidin glycosides are efficiently absorbed, with one in situ intestinal perfusion study showing that between 13% and 22% of the perfused dose of various cyanidin glycosides can be absorbed from the small intestine. iss.it
The specific sugar moiety attached to the cyanidin aglycone is a critical determinant of absorption efficiency. iss.it While direct comparative data is limited, it has been noted that the complexity of the glycoside may influence stability in the gastrointestinal tract, with some findings suggesting that cyanidin 3-sambubioside may undergo less degradation compared to cyanidin 3-glucoside. mdpi.com Research in rats indicates that this compound is absorbed rapidly from the gastrointestinal tract. researchgate.net The absorption appears to happen with the glycoside structure intact, meaning the sugar and cyanidin portions are not separated before entering circulation. iss.it
Distribution and Tissue Bioavailability in Animal Organs
Following absorption, this compound and its metabolites are distributed to various organs. Research in ruminant models has shown that cyanidin 3-O-sambubioside (COS) can be deposited in several tissues, including the lungs, heart, kidneys, and liver. mdpi.com This indicates a systemic distribution beyond the circulatory system.
This table presents the highest reported concentrations of total anthocyanins in various animal tissues from review data, providing context for the potential distribution of this compound.
Metabolic Pathways and Metabolite Identification (e.g., Methylation, Glucuronidation)
Once absorbed, this compound undergoes significant biotransformation. The primary metabolic pathways identified in animal models for cyanidin glycosides are methylation and glucuronidation. iss.it Methylation has been reported to occur on the 3'-hydroxyl group of the B-ring of various cyanidin glycosides, including sambubioside. iss.it The liver is considered the principal site for this methylation process. iss.it
Glucuronidation, the attachment of glucuronic acid, is another key phase II metabolic reaction. This process is thought to occur mainly within the intestinal tract. iss.it In addition to these conjugation reactions, the intestinal microflora plays a crucial role in the degradation of this compound. Bacteria in the colon can cleave the glycosidic bond, releasing the cyanidin aglycone, which is unstable under physiological conditions and is further broken down into smaller phenolic acids and aldehydes, such as protocatechuic acid and gallic acid. mdpi.com These smaller metabolites can then be absorbed from the colon into the bloodstream.
Excretion Patterns in Animal Excreta
The elimination of this compound and its metabolites from the body occurs through urine, feces, and bile. Urinary excretion of the intact glycoside is generally very low. iss.it One study involving an extract from Hibiscus sabdariffa, which contains this compound, reported a urinary excretion of only 0.016% of the administered dose within a 7-hour period. researchgate.net
The pharmacokinetic parameters from this study showed a rapid excretion phase. The half-life (t1/2) for this compound was determined to be approximately 2.18 hours, with maximum excretion rates occurring 1.5 to 2.0 hours after intake. researchgate.net A significant portion of ingested anthocyanins is not absorbed and is excreted in the feces. mdpi.com The stability of the molecule in the gut, which is influenced by the sugar moiety, affects the amount excreted. mdpi.com Furthermore, studies have shown that cyanidin glycosides and their methylated metabolites are also actively excreted from the liver into the bile. iss.it
This table summarizes key urinary excretion parameters for this compound based on available research.
Transport Mechanisms Across Biological Barriers in Animal Systems
The movement of this compound across biological membranes, such as the intestinal epithelium, is mediated by active transport systems. Research using Caco-2 cell monolayers, a model for the human intestinal barrier, suggests that the transport of non-acylated anthocyanin glycosides involves glucose transporters. Specifically, the sodium-dependent glucose transporter 1 (SGLT1) and the facilitated glucose transporter 2 (GLUT2) have been identified as key players in the absorption of cyanidin glycosides. nih.govmdpi.com
Studies using inhibitors for these transporters showed a significant decrease in the absorption of cyanidin-3-O-glucoside, a closely related compound. nih.gov This suggests that this compound likely utilizes these same pathways, with its sugar moiety being recognized by these transporters. The involvement of active transporters explains the rapid appearance of the compound in plasma following oral administration. There is also growing evidence confirming that certain anthocyanins can cross the highly selective blood-brain barrier, allowing for their distribution into brain tissue, though the specific mechanisms for this transport are still under investigation. nih.gov
Table of Mentioned Compounds
Interactions with Biological Macromolecules and Other Chemical Entities
Protein Binding Interactions (e.g., Human Serum Albumin)
The binding of anthocyanins to plasma proteins, particularly Human Serum Albumin (HSA), is a critical factor affecting their transport and distribution in the bloodstream. While direct studies on the interaction between cyanidin (B77932) 3-sambubioside and HSA are limited, research on similar cyanidin derivatives, such as cyanidin-3-O-glucoside (C3G), provides significant insights into the likely binding mechanisms.
The interaction between anthocyanins and HSA is primarily a non-covalent binding event. ontosight.ai Studies on C3G have shown that it quenches the intrinsic fluorescence of HSA, indicating the formation of a C3G-HSA complex. mdpi.com This process is often characterized by a static quenching mechanism, suggesting the formation of a stable ground-state complex. mdpi.com The binding affinity of anthocyanins to HSA can be substantial, with binding constants (Kb) for various anthocyanins ranging from 1.08×105 to 13.2×105 M-1. nih.gov For instance, the binding constant for cyanidin with HSA has been reported to be 8.81 × 10⁴ M⁻¹. researchgate.net
The forces driving these interactions are multifaceted and pH-dependent. At acidic pH, hydrophobic effects tend to dominate the binding process. nih.gov However, at physiological pH (around 7.4), electrostatic interactions, including hydrogen bonds and van der Waals forces, become more significant contributors to the stability of the anthocyanin-HSA complex. mdpi.comnih.gov The glycosylation pattern of the anthocyanin plays a crucial role; at lower pH, glycosylation can decrease the binding affinity to HSA, whereas at pH 7.4, it tends to enhance the binding strength. nih.gov The sambubioside moiety of cyanidin 3-sambubioside, being a disaccharide, is expected to influence its solubility and how it orients itself within the binding sites of HSA. ontosight.ai
The binding of cyanidin derivatives can induce conformational changes in the secondary structure of HSA, which may have functional implications. researchgate.net These interactions can also enhance the stability of the anthocyanin, protecting it from degradation. ontosight.ai For example, the binding of C3G to bovine serum albumin (BSA), a protein structurally similar to HSA, has been shown to reduce its oxidation rate. nih.gov
Table 1: Binding Parameters of Cyanidin and its Glycoside with Serum Albumins
| Compound | Protein | Binding Constant (Kb) (M-1) | Primary Interaction Forces | Reference |
|---|---|---|---|---|
| Cyanidin | Human Serum Albumin (HSA) | 8.81 x 104 | Electrostatic forces | researchgate.net |
| Cyanidin-3-O-glucoside (C3G) | Bovine Serum Albumin (BSA) | 1.88 x 105 | Hydrogen bonds, van der Waals forces | nih.gov |
| Various Anthocyanins | Human Serum Albumin (HSA) | 1.08 x 105 - 13.2 x 105 | pH-dependent: Hydrophobic (acidic pH), Electrostatic (pH 7.4) | nih.gov |
Interactions with Metal Ions at the Molecular Level
The interaction of this compound with metal ions is a key factor in its color expression and stability, particularly in plant tissues and food systems. Anthocyanins with a catechol group (two adjacent hydroxyl groups) on the B-ring, such as cyanidin, are capable of chelating multivalent metal ions. researchgate.net This chelation is fundamental to the formation of intensely colored metal complexes.
The primary site of interaction is the catechol moiety on the B-ring of the cyanidin structure. Metal ions such as Fe3+, Mg2+, Al3+, Fe2+, and Cu2+ can bind to these hydroxyl groups. researchgate.netresearchgate.net This interaction triggers the deprotonation of the cyanidin molecule, leading to the formation of a quinonoidal base, which results in a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorbance intensity). researchgate.net This molecular change is responsible for the color shifting from red to purple or blue hues. researchgate.netresearchgate.net
For instance, the blue color of certain flowers, such as Meconopsis, is attributed to the formation of a complex involving cyanidin derivatives, metal ions like Fe3+ and Mg2+, and flavonols. researchgate.net The metal ion acts as a bridge, forming a stable complex that protects the anthocyanin from degradation and stabilizes its blue color. The stability of anthocyanins can be significantly influenced by this metal complexation. researchgate.net
The interaction is a competition between the metal ion and protons (H+) for the binding sites on the B-ring. researchgate.net This makes the interaction highly dependent on the pH of the surrounding medium. The stability of these metal-anthocyanin complexes is crucial for the use of cyanidin-based pigments as natural food colorants. researchgate.net
Table 2: Metal Ions Known to Interact with Cyanidin Derivatives
| Metal Ion | Type of Interaction | Effect on Color | Reference |
|---|---|---|---|
| Fe3+ | Chelation | Bathochromic shift (blue/purple) | researchgate.netresearchgate.net |
| Mg2+ | Chelation | Bathochromic shift (blue/purple) | researchgate.netresearchgate.net |
| Al3+ | Chelation | Bathochromic shift | researchgate.net |
| Fe2+ | Chelation | Bathochromic shift | researchgate.net |
| Cu2+ | Chelation | Bathochromic shift | researchgate.netacs.org |
Synergistic and Antagonistic Effects with Other Phytochemicals
The biological effects of this compound can be modulated by the presence of other phytochemicals, leading to synergistic or antagonistic outcomes. These interactions are complex and depend on the specific compounds involved and their relative concentrations. researchgate.net
Synergistic Effects:
Synergism often occurs through co-pigmentation, where other non-colored organic molecules, such as flavonols, phenolic acids, and other flavonoids, associate with the anthocyanin molecule. nih.gov This intermolecular association can occur through π-π stacking and hydrogen bonding, which stabilizes the colored form of the anthocyanin, enhancing its color and protecting it from degradation. researchgate.netresearchgate.net For example, the interaction between cyanidin 3-O-glucoside and quercetin (B1663063) demonstrates this stabilizing effect. researchgate.net
In terms of biological activity, combinations of anthocyanins and other hydrophilic phytochemicals, like phenolic acids, often exhibit synergistic antioxidant effects. researchgate.net This can be due to the regeneration of the antioxidant capacity of one compound by another. For example, some phytochemicals can improve the antioxidant potential in various biological systems. mdpi.com
Antagonistic Effects:
Antagonistic interactions can also occur, particularly when combining hydrophilic compounds like this compound with lipophilic phytochemicals such as carotenoids. researchgate.net The mechanisms for antagonism can involve competition for the same target sites or unfavorable chemical interactions.
In some instances, a combination of different anthocyanidins can lead to an antagonistic effect on certain cellular activities. For example, a study on blueberry anthocyanidins suggested that a combination of these compounds resulted in the loss of the increase in cell proliferation and glutathione (B108866) reductase activity that was observed with individual anthocyanidins. scispace.com The disappearance rate of this compound has been noted to be lower than that of cyanidin-3-glucoside in certain conditions, suggesting that the sambubioside moiety may influence its stability and interaction with other compounds. scispace.com
The ratio of different phytochemicals is a critical determinant of whether the interaction will be synergistic, additive, or antagonistic. researchgate.net
Table 3: Examples of Interactions Between Anthocyanins and Other Phytochemicals
| Interacting Phytochemical | Type of Interaction | Observed Effect | Reference |
|---|---|---|---|
| Flavonols (e.g., Quercetin) | Synergistic (Co-pigmentation) | Color stabilization and enhancement | researchgate.net |
| Phenolic Acids | Synergistic (Antioxidant activity) | Enhanced antioxidant capacity | researchgate.net |
| Carotenoids | Antagonistic (Antioxidant activity) | Reduced overall antioxidant effect | researchgate.net |
| Other Anthocyanidins | Antagonistic (Cellular activity) | Loss of individual beneficial effects on cell proliferation | scispace.com |
Potential Applications in Non Human Biological Systems and Material Science Research
Food Colorant Stability and Pigment Technology Research
Cyanidin (B77932) 3-sambubioside is recognized as a natural colorant found in sources like elderberries, Hibiscus sabdariffa (roselle), and black raspberries. pharmaffiliates.comchemicalbook.comresearchgate.net As a member of the anthocyanin class of water-soluble pigments, it is responsible for the red and purple hues in many plants. cymitquimica.comnih.gov Its use in the food industry as a natural alternative to synthetic dyes is a significant area of research, with a primary focus on its stability. cymitquimica.comsemanticscholar.org
The stability of anthocyanins is a critical factor for their application as food colorants, as they can degrade and form colorless or undesirable brown compounds during processing and storage. semanticscholar.orgnih.gov The color and stability of cyanidin 3-sambubioside are influenced by multiple factors including pH, temperature, light, and its molecular structure. nih.govtandfonline.com In acidic conditions, anthocyanins typically appear red, but the color shifts as the pH increases. nih.gov
Research into the stability of this compound from Hibiscus sabdariffa extract has provided specific data on its degradation kinetics. Studies show that temperature heavily influences its stability. For instance, the degradation of this compound follows first-order kinetics, with its stability decreasing as temperature rises. cirad.fr At 37°C, the degradation rate constant (k) for this compound was determined to be 8.4 x 10⁻⁷ s⁻¹, slightly lower than that of delphinidin (B77816) 3-O-sambubioside from the same source. cirad.fr The temperature sensitivity of this compound's degradation, modeled by the Arrhenius equation, shows an activation energy (Ea) of 80 kJ mol⁻¹, indicating that a lower pH may increase its sensitivity to temperature changes. cirad.fr
Extraction methods also play a role in stability. Supercritical carbon dioxide (SC-CO2) extraction has been shown to produce more stable anthocyanin extracts from roselle compared to conventional solid-liquid extraction (SLE). bohrium.com
Table 1: Degradation Parameters of this compound from Hibiscus sabdariffa Extract at Various Temperatures
| Storage Temperature (°C) | Degradation Rate Constant (k) for SC-CO2 Extract (days⁻¹) | Half-life (t½) for SC-CO2 Extract (days) | Degradation Rate Constant (k) for SLE Extract (days⁻¹) | Half-life (t½) for SLE Extract (days) |
|---|---|---|---|---|
| 4 | 0.0032 | 216 | 0.0093 | 74 |
| 25 | 0.0098 | 70 | 0.0222 | 31 |
| 37 | 0.0240 | 28 | 0.0444 | 15 |
Data sourced from a study on supercritical carbon dioxide extraction of roselle anthocyanins. bohrium.com
Technological approaches such as acylation (the process of adding an acyl group) are being explored to enhance stability. Chemical acylation can transform polyphenols like this compound into more lipophilic (fat-soluble) colorants, potentially broadening their application in different food matrices. mdpi.com
Application in Ruminant Nutrition for Modulation of Meat and Milk Quality Parameters
The inclusion of anthocyanin-rich plant by-products in livestock feed is an emerging area of research, with this compound being a key compound of interest. mdpi.comresearchgate.net By-products from plants like Hibiscus sabdariffa, which contain significant amounts of this compound, are being investigated for their potential to improve the quality of meat and milk from ruminants. mdpi.comnih.gov
The proposed mechanisms are linked to the antioxidant properties of this compound. mdpi.compreprints.org High-grain diets and metabolic stress in ruminants can lead to an increase in reactive oxygen species (ROS), creating an imbalance between oxidants and antioxidants. mdpi.compreprints.org Introducing antioxidants like this compound into the diet could mitigate oxidative stress. mdpi.comresearchgate.net
Research suggests several potential benefits in ruminants:
Improved Fatty Acid Profile: Anthocyanins may interfere with the biohydrogenation of fats in the rumen. researchgate.netpreprints.orgnih.gov This could lead to an increase in beneficial polyunsaturated fatty acids (PUFAs), such as n-3 and n-6, as well as linoleic acid (LA) and conjugated linoleic acid (CLA) in meat and milk. mdpi.comresearchgate.net
Enhanced Shelf-Life: By reducing the oxidation of fats and proteins, anthocyanins could improve the shelf-life of meat and dairy products, preserving their color, odor, and flavor. mdpi.comresearchgate.net
Increased Antioxidant Activity: Anthocyanins can be deposited in the tissues, milk, and meat of ruminants, thereby increasing the antioxidant capacity of these animal products. mdpi.comresearchgate.netpreprints.org This not only improves product quality but also offers potential benefits to consumers. researchgate.net
While direct studies in ruminants are still needed, the inclusion of Hibiscus sabdariffa by-products in animal feed is hypothesized to positively affect average daily gain and the quality of meat fat. mdpi.comnih.gov
Table 2: Potential Effects of this compound in Ruminant Nutrition
| Area of Impact | Potential Effect | Proposed Mechanism |
|---|---|---|
| Rumen Metabolism | Modulation of fatty acid biohydrogenation. mdpi.comresearchgate.net | Interference with microbial enzymatic processes. mdpi.comresearchgate.net |
| Possible reduction in methane (B114726) (CH₄) emissions. mdpi.comresearchgate.net | Interaction with rumen microorganisms and enzymes. mdpi.comresearchgate.net | |
| Meat & Milk Quality | Increased levels of PUFAs (n-3, n-6), LA, and CLA. mdpi.comresearchgate.net | Altered biohydrogenation pathways. mdpi.comresearchgate.net |
| Enhanced antioxidant activity of meat and milk. researchgate.netpreprints.org | Deposition of anthocyanins in tissues and milk. mdpi.comresearchgate.net | |
| Improved shelf-life of products. mdpi.com | Reduction of lipid and protein oxidation. mdpi.com |
Based on a 2021 review of potential effects of Hibiscus sabdariffa anthocyanins. mdpi.comresearchgate.net
Development of this compound as a Research Biomarker and Analytical Standard
In analytical chemistry and metabolomics, pure compounds are essential for accurate quantification and identification. This compound, often in its chloride salt form, is commercially available as a primary reference substance and an analytical standard. medchemexpress.commedchemexpress.euextrasynthese.comphytolab.com These standards are used for the quantitative titration and qualitative determination of the compound in various samples. extrasynthese.comextrasynthese.com The availability of a certified reference standard with known purity is crucial for quality control in research and industry. phytolab.com
Furthermore, this compound is being investigated as a potential biomarker for the consumption of specific foods. hmdb.cafoodb.ca Because it is found in high concentrations in certain foods like black elderberries (Sambucus nigra) and has also been detected in blackcurrants, it could serve as an indicator of intake for these fruits. hmdb.cafoodb.ca Tracking such biomarkers in biological samples can help in nutritional studies to correlate the consumption of specific foods with health outcomes.
Agricultural Biotechnology Research for Enhanced Crop Anthocyanin Content
Agricultural biotechnology aims to improve crop traits, including nutritional value and visual appeal. Enhancing the anthocyanin content in plants is a key target, and this compound is one of the specific anthocyanins of interest in this field. frontiersin.orgmdpi.com
Metabolic engineering is a primary strategy used to achieve this. By introducing or overexpressing specific regulatory genes, such as transcription factors, scientists can stimulate the plant's own biosynthetic pathways to produce higher levels of desired compounds. frontiersin.org
For example, research on Caladium has shown that co-overexpression of AtPAP1 and ZmLc transcription factors led to a significant increase in various anthocyanins, including cyanidin 3-O-sambubioside. frontiersin.org Similarly, studies on other plants aim to understand the complex regulatory networks that control the production of specific anthocyanins. Identifying the genes responsible for the synthesis of cyanidin-based pigments can allow for targeted breeding or genetic modification to create crops with enhanced color and potentially higher antioxidant content. mdpi.com Such research is not only for ornamental plants but also for food crops, where increased anthocyanin content can improve both aesthetic appeal and nutritional value.
Q & A
Q. What methodological approaches are recommended for optimizing the extraction of Cyanidin 3-sambubioside from plant matrices?
- Answer : Solvent selection significantly impacts extraction efficiency. Comparative studies show that aqueous solvents (e.g., water or water + acetic acid) yield higher concentrations of this compound (4.11 ± 1.47 mg/g in water vs. 2.26 ± 0.07 mg/g in methanol). Acidified solvents enhance anthocyanin stability by preventing degradation under neutral/basic conditions . Researchers should validate extraction protocols using HPLC or LC-MS to quantify yield and purity, ensuring reproducibility across studies.
Q. How can researchers confirm the structural identity and purity of this compound in laboratory settings?
- Answer : For novel isolates, use a combination of spectroscopic techniques:
- NMR (1H and 13C) to confirm glycosidic linkages and aglycone structure.
- High-resolution mass spectrometry (HRMS) to verify molecular formula (C26H29O15Cl, m/z 616.95).
- Chromatographic purity checks (HPLC-DAD at 520 nm) to ensure ≥95% purity, as per IUPAC guidelines for natural product characterization .
Q. What experimental controls are critical when assessing the stability of this compound under varying pH and temperature conditions?
- Answer : Include negative controls (e.g., buffer-only solutions) and replicate samples exposed to stressors (e.g., 40–80°C, pH 2–7). Monitor degradation kinetics via UV-Vis spectroscopy (λmax ~520 nm for anthocyanins) and validate with LC-MS to identify breakdown products (e.g., cyanidin or sambubiose). Statistical analysis (ANOVA) should confirm significance of observed changes .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro antioxidant activity and in vivo bioavailability data for this compound?
- Answer : In vitro assays (e.g., DPPH/FRAP) often overestimate bioactivity due to non-physiological conditions. To address contradictions:
- Perform intestinal permeability assays (Caco-2 cell models) to quantify absorption rates.
- Use metabolomics to identify phase-II metabolites (e.g., glucuronidated/sulfated forms) in plasma.
- Compare results with structurally analogous compounds (e.g., cyanidin 3-glucoside) to isolate glycosylation effects .
Q. What strategies are effective for elucidating the molecular targets of this compound in inflammatory pathways?
- Answer : Combine molecular docking simulations (e.g., targeting NF-κB or COX-2) with functional assays:
- Surface plasmon resonance (SPR) to measure binding affinity (KD values).
- Gene knockout models (e.g., siRNA-mediated suppression) to validate target relevance.
- Cross-reference with transcriptomic datasets (RNA-seq) to identify downstream regulatory networks .
Q. How should researchers design dose-response studies to account for inter-species variability in this compound pharmacokinetics?
- Answer :
- Allometric scaling to adjust doses between rodents and humans based on body surface area.
- Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
- Validate with microsampling techniques (e.g., dried blood spots) to minimize animal use while capturing time-concentration profiles .
Data Analysis and Interpretation
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in multi-omics studies?
- Answer : Apply mixed-effects models to handle batch variability in transcriptomic/metabolomic datasets. For nonlinear responses, use sigmoidal curve fitting (Hill equation) to calculate EC50 values. Pair with pathway enrichment analysis (e.g., KEGG, GO) to prioritize biologically relevant pathways .
Q. How can researchers address conflicting data on the pro-oxidant vs. antioxidant effects of this compound in cancer models?
- Answer : Context-dependent effects may arise from redox microenvironment differences.
- Measure intracellular ROS (e.g., using H2DCFDA probes) under normoxic vs. hypoxic conditions.
- Correlate with thioredoxin reductase activity to assess antioxidant enzyme modulation.
- Use isogenic cell lines (e.g., wild-type vs. Nrf2-knockout) to dissect signaling mechanisms .
Reproducibility and Reporting Standards
Q. What metadata should be included in publications to ensure reproducibility of this compound studies?
- Answer : Mandatory details:
- Extraction protocols (solvent ratios, temperature, duration).
- Chromatographic parameters (column type, gradient elution program).
- Biological models (species, cell line authentication, passage number).
- Raw data deposition in public repositories (e.g., MetaboLights, PRIDE).
- Refer to the ARRIVE guidelines for in vivo studies .
Q. How should researchers handle batch-to-batch variability in this compound isolates from natural sources?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
